4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Description
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Properties
IUPAC Name |
(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Origins of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural source, isolation, and biosynthetic context of the phenolic compound 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This document is tailored for researchers, scientists, and professionals in drug development seeking comprehensive information on this specific secondary metabolite.
Primary Natural Source
The principal identified natural source of this compound is the plant species Caesalpinia minax. This compound has been successfully isolated from the twigs and leaves of this plant. Caesalpinia minax, a member of the Fabaceae family, is a plant that has been a subject of phytochemical research, leading to the identification of various phenolic compounds. The cis-isomer of this compound, 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, has been isolated from Senna siamea, another plant in the Fabaceae family.
While this specific trans-isomer has not been explicitly reported from fungal sources, endophytic fungi, particularly from the genus Talaromyces, are known producers of a wide array of secondary metabolites, including various dihydronaphthalenones and other polyketides. This suggests that microbial sources could be a potential, yet currently unconfirmed, avenue for the discovery of this compound or its close analogs.
Quantitative Data
| Compound Number | Compound Name |
| 1 | Apigenin |
| 2 | 5,7,3',4'-Tetrahydroxy-3-methoxyflavone |
| 3 | Luteolin-5,3'-dimethyl-ether |
| 4 | Thevetiaflavon |
| 5 | Apigenin-7-O-beta-D-glucuronide |
| 6 | Bonducellin |
| 7 | 7-hydroxy-3-(4-hydroxybenzylidene)-chroman-4-one |
| 8 | 3-Deoxysappanchalcone |
| 9 | 5-Acetonyl-7-hydroxy-2-methyl chromone |
| 10 | This compound |
| 11 | 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone |
| 12 | Vanillic acid |
| 13 | omega-Hydroxypropioquaiacone |
| 14 | Syringaresinol |
| 15 | Uracil |
Table 1: Compounds isolated from the twigs and leaves of Caesalpinia minax in the primary study.
Experimental Protocols: Isolation and Purification
The following is a representative experimental protocol for the isolation of phenolic compounds, including dihydronaphthalenones, from plant material, based on general phytochemical practices and methodologies reported for the Caesalpinia genus. The specific details from the primary study on Caesalpinia minax were not fully accessible.
Plant Material Collection and Preparation
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Collection: The twigs and leaves of Caesalpinia minax are collected.
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Drying: The plant material is air-dried in the shade to a constant weight.
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Grinding: The dried material is ground into a coarse powder to increase the surface area for extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol or methanol, at room temperature or under reflux. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the compounds based on their polarity. The target dihydronaphthalenone, being a polar phenolic compound, is expected to be enriched in the ethyl acetate or n-butanol fractions.
Chromatographic Purification
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Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
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Further Purification: Fractions containing the target compound are further purified using repeated column chromatography, which may include Sephadex LH-20 (for size exclusion) or reversed-phase C18 silica gel, eluting with appropriate solvent systems (e.g., methanol-water gradients).
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Preparative HPLC: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
The following diagram illustrates a general workflow for the isolation of phenolic compounds from a plant source.
Biosynthesis Pathway
The specific biosynthetic pathway for this compound has not been elucidated. However, as a dihydronaphthalenone, it is likely derived from the polyketide pathway, which is common for the biosynthesis of phenolic compounds in plants and fungi. The backbone of the molecule is likely assembled by a polyketide synthase (PKS) enzyme.
The following diagram illustrates a plausible biosynthetic pathway leading to a dihydronaphthalenone core structure, starting from the general phenylpropanoid pathway which provides the starter units for polyketide synthesis.
Biological Activity
Currently, there is a lack of specific data in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, dihydronaphthalenone derivatives isolated from various natural sources have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. Further research is required to determine the specific bioactivity profile of this particular compound.
The following diagram illustrates a logical relationship for future investigation into the biological activity of this compound.
"physicochemical properties of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a phenolic compound that has been isolated from the twigs and leaves of Caesalpinia minax, a plant used in traditional medicine.[1][2] As a natural product, it holds potential for further investigation in drug discovery and development. This technical guide provides a summary of its known physicochemical properties, outlines experimental protocols for their determination, and discusses the current, albeit limited, understanding of its biological context.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available data for this compound.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 263368-91-8 | [2] |
| Molecular Formula | C₁₃H₁₄O₅ | [3] |
| Molecular Weight | 250.25 g/mol | [3] |
| Exact Mass | 250.084124 u | [3] |
| Boiling Point | 496.1 ± 45.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 268.0 ± 25.2 °C | [3] |
| Refractive Index | 1.625 | [3] |
| Polar Surface Area (PSA) | 94.83 Ų | [3] |
| logP (XLogP3) | 1.28 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Note: The boiling point, density, flash point, and refractive index are predicted values. Experimental determination is recommended for confirmation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for verifying the physicochemical properties of a compound. The following sections describe standard methodologies that can be applied to this compound.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Method
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Sample Preparation: A small, finely powdered sample of the dry compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a viewing scope is used.
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Procedure:
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The capillary tube is placed in the heating block.
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The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
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Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound using the capillary method.
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic behavior.
Methodology: Shake-Flask Method
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Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A defined volume of the compound solution is mixed with a defined volume of the other phase in a flask.
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Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
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Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The logP value is calculated using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] )
Workflow for logP Determination
Caption: Experimental workflow for the determination of the partition coefficient (logP) using the shake-flask method.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published data on the specific biological activities and mechanisms of action of this compound. While the source plant, Caesalpinia minax, is known to possess various pharmacological properties, the contribution of this specific compound to those effects has not been elucidated.
Future research should focus on screening this compound in a variety of biological assays to determine its potential therapeutic applications. Based on its phenolic structure, initial investigations could explore its antioxidant, anti-inflammatory, and cytotoxic activities.
Hypothetical Signaling Pathway for Investigation
Given that many phenolic natural products exhibit anti-inflammatory effects, a logical starting point for investigation would be the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Proposed Investigation of NF-κB Pathway Modulation
Caption: A hypothetical model for investigating the anti-inflammatory potential of the compound via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a natural product with defined physicochemical properties but largely unexplored biological potential. This guide provides the foundational information necessary for researchers to undertake further studies. The immediate priorities for future research should be the experimental validation of its predicted physicochemical properties and a comprehensive screening for biological activities. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for its potential development as a novel therapeutic agent.
References
Spectroscopic Data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone Remains Elusive in Publicly Accessible Literature
A comprehensive search for the detailed spectroscopic data of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, a natural product isolated from the plant Caesalpinia minax, has concluded that the specific quantitative data required for a full technical whitepaper is not available in publicly accessible domains. While the compound has been identified and its source confirmed, the primary research containing its detailed characterization is not openly available.
The compound, with the Chemical Abstracts Service (CAS) number 263368-91-8, was successfully identified as one of fifteen phenolic compounds isolated from the twigs and leaves of Caesalpinia minax.[1] This research was published in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi) in April 2013 by Ma, R.J., et al.[1] This publication is the definitive source for the structural elucidation and, therefore, the parent of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Despite extensive searches, the full text of this key article, which would contain the necessary quantitative data (such as ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectral fragmentation) and detailed experimental protocols, could not be retrieved. Without this foundational information, the creation of the requested in-depth technical guide with structured data tables and specific experimental methodologies is not possible.
General Experimental Protocols in Natural Product Isolation
While the specific protocols for this compound are not available, a generalized workflow for the isolation and characterization of a novel natural product from a plant source can be described. This process is fundamental to the field of pharmacognosy and natural product chemistry.
The typical workflow involves several key stages:
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Extraction: The plant material (in this case, twigs and leaves of Caesalpinia minax) is dried, ground, and then extracted with a series of solvents of increasing polarity to separate compounds based on their solubility.
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Fractionation: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to separate it into fractions containing fewer compounds.
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Purification: Target compounds within the fractions are isolated and purified, often using High-Performance Liquid Chromatography (HPLC).
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Structure Elucidation: The pure compound is then analyzed using a suite of spectroscopic methods to determine its chemical structure. This typically includes:
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Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
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1D NMR Spectroscopy (¹H and ¹³C): To identify the types and connectivity of hydrogen and carbon atoms.
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2D NMR Spectroscopy (COSY, HSQC, HMBC): To determine the precise bonding arrangement and stereochemistry of the molecule.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
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The diagram below illustrates this generalized workflow.
Caption: Generalized workflow for natural product isolation and characterization.
Path Forward for Researchers
For researchers, scientists, and drug development professionals requiring the specific spectroscopic data for this compound, the most direct path would be to obtain the full-text article from the China Journal of Chinese Materia Medica (2013, Volume 38, Issue 7, pages 1014-7). This can typically be accomplished through a university library subscription, interlibrary loan, or by purchasing the article directly from the publisher. This primary source remains the sole verified origin of the detailed analytical data necessary for in-depth study, comparison, or synthesis verification.
References
In-Depth Technical Guide on the NMR Data of Naphthalenone Scaffolds: A Case Study Approach
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a complete, publicly available dataset of the ¹H and ¹³C NMR data for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone could not be located. This guide has been compiled to provide a comprehensive overview of the expected NMR characteristics of such a molecule by presenting a detailed analysis of a structurally related compound, 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone. The experimental protocols and data analysis workflows described herein are representative of the standard procedures for the structural elucidation of novel natural products and their derivatives.
Introduction
The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the carbon-hydrogen framework of a molecule. This guide focuses on the naphthalenone scaffold, a common motif in bioactive natural products. While the specific NMR data for this compound is not available, we present the fully assigned ¹H and ¹³C NMR data for a related juglone derivative to illustrate the principles of NMR data interpretation for this class of compounds.
Data Presentation: An Illustrative Example
The following tables summarize the ¹H and ¹³C NMR data for 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone, a derivative of the naphthalenedione, juglone. This data is presented to serve as a reference for the types of chemical shifts and coupling constants expected for a substituted naphthalenone core.
Table 1: ¹H NMR Data of 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.2 | s | 1H | H-triazole |
| 7.80 | m | 2H | Ar-H |
| 7.77 | d, J = 8.0 Hz | 1H | Ar-H |
| 7.42 | m | 1H | Ar-H |
| 7.29 | d, J = 8.0 Hz | 1H | Ar-H |
| 7.10 | m | 2H | Ar-H |
| 6.93 | m | 2H | Ar-H |
| 4.22 | s | 2H | O-CH₂ |
| 3.60 | s | 3H | O-CH₃ |
Table 2: ¹³C NMR Data of 5-((1-(2-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone (126 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 191.08 | C=O |
| 184.82 | C=O |
| 162.34 | Ar-C |
| 151.10 | Ar-C |
| 139.98 | Ar-C |
| 138.73 | Ar-C |
| 136.49 | Ar-C |
| 131.71 | Ar-C |
| 130.05 | Ar-C |
| 126.33 | Ar-C |
| 125.68 | Ar-C |
| 125.52 | Ar-C |
| 125.42 | Ar-C |
| 121.35 | Ar-C |
| 121.21 | Ar-C |
| 119.88 | Ar-C |
| 115.38 | Ar-C |
| 112.18 | Ar-C |
| 65.32 | O-CH₂ |
| 55.60 | O-CH₃ |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a purified natural product.
1. Sample Preparation:
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Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.
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Sample Quantity: Weigh approximately 1-5 mg of the purified compound for ¹H NMR and 5-20 mg for ¹³C NMR.
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Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
2D NMR Spectroscopy: To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
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3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Reference the spectra to the internal standard (TMS at 0.00 ppm).
Visualizations
The following diagrams illustrate the structure of the target molecule and a typical workflow for natural product structural elucidation.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the isolation and structural elucidation of a natural product.
References
Introduction
Dihydronaphthalenones represent a structurally diverse class of polyketide secondary metabolites that have been isolated from a wide range of natural sources, including fungi, plants, and bacteria.[1][2][3] These compounds have garnered significant interest within the scientific community due to their broad spectrum of biological activities, which include antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties.[1][4][5] This guide provides a comprehensive overview of selected dihydronaphthalenone compounds, detailing their natural sources, biological activities with quantitative data, and the experimental protocols utilized for their isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Endophytic fungi, in particular, have proven to be a prolific source of novel dihydronaphthalenone compounds.[4][6][7] These microorganisms reside within the tissues of living plants without causing any apparent disease and are known to produce a vast array of bioactive secondary metabolites. The unique symbiotic relationship between endophytic fungi and their host plants is believed to contribute to the chemical diversity and biological potency of the metabolites produced.
Bioactive Dihydronaphthalenone Compounds: A Tabular Summary
The following tables summarize the quantitative biological activity data for several dihydronaphthalenone compounds isolated from various natural sources.
Table 1: Antimicrobial and Antimalarial Activity
| Compound | Natural Source | Target Organism/Cell Line | Activity Type | IC50 / MIC (µg/mL) | Reference |
| Griseofulvin | Endophytic fungus PSU-N24 | Microsporum gypseum SH-MU-4 | Antifungal | 2 (MIC) | [6] |
| Unnamed Dihydronaphthalenone (Compound 3) | Endophytic fungus PSU-N24 | Mycobacterium tuberculosis | Antimycobacterial | 12.50 (MIC) | [6] |
| 3-(2-Hydroxypropyl)benzene-1,2-diol (Compound 10) | Endophytic fungus PSU-N24 | Plasmodium falciparum | Antimalarial | 6.68 (IC50) | [6] |
| Javanicin | Fusarium sp. BCC14842 | Fungi | Antifungal | 6.16 (IC50) | [7] |
| Phomonaphthalenone A (110) | Phomopsis sp. HCCB04730 | HIV | Antiviral | 11.6 (IC50) | [1] |
| Ampelanol (111) | Phomopsis sp. HNY29-2B | Bacillus subtilis | Antibacterial | 25 µM (MIC) | [1] |
| Ampelanol (111) | Phomopsis sp. HNY29-2B | Staphylococcus aureus | Antibacterial | 50 µM (MIC) | [1] |
| New Isofuranonaphthalenone (Compound 2) | Nodulisporium sp. | Mycobacterium tuberculosis | Antimycobacterial | 3.125 (IC50) | [4] |
| New Isofuranonaphthalenone (Compound 2) | Nodulisporium sp. | Plasmodium falciparum | Antimalarial | 11.3 (IC50) | [4] |
Table 2: Cytotoxic Activity
| Compound/Derivative | Natural Source/Synthetic Origin | Target Cell Line | IC50 (µM) | Reference |
| Dihydronaphthalenone Chalconoid (P1, R: 4-OCH3) | Synthetic | K562 | 7.1 ± 0.5 | [8][9] |
| Dihydronaphthalenone Chalconoid (P3, R: 3-NO2) | Synthetic | HT-29 | 11.2 ± 1.1 | [8][9] |
| Dihydronaphthalenone Chalconoid (P9, R: 4-CN) | Synthetic | MCF-7 | 9.2 ± 0.2 | [8][9] |
| Cisplatin (Positive Control) | - | K562 | 9.1 ± 1.7 | [9] |
| Talaroderxine C | Polyphilus frankenii & P. sieberi | Various mammalian cell lines | Low µM to nM range | [10] |
Experimental Protocols
This section outlines the general methodologies employed for the isolation, purification, and characterization of dihydronaphthalenone compounds from natural sources, as well as the protocols for assessing their biological activities.
Isolation and Purification Workflow
The isolation of dihydronaphthalenone compounds from fungal cultures typically involves a multi-step process. The following diagram illustrates a general experimental workflow.
Caption: General workflow for the isolation and characterization of dihydronaphthalenones.
Detailed Methodologies:
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Fungal Fermentation: Endophytic fungi are typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar plates for a period of several weeks to allow for the production of secondary metabolites.[10]
-
Extraction: The fungal mycelia and culture broth are separated. The mycelia are often extracted with a polar solvent like methanol or ethyl acetate, while the broth is partitioned with an immiscible organic solvent such as ethyl acetate.
-
Chromatography: The crude extracts are subjected to a series of chromatographic techniques to separate the individual compounds. This often starts with column chromatography over silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally, purification by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[7] In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.[7]
Biological Activity Assays
Antimicrobial Susceptibility Testing:
The Minimum Inhibitory Concentration (MIC) of a compound is determined using methods such as the broth microdilution assay. In this assay, serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a standardized inoculum of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.
Cytotoxicity Assays:
The cytotoxic effects of dihydronaphthalenone compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many dihydronaphthalenones are still under investigation, some studies have begun to elucidate the cellular pathways they affect. For example, certain compounds have been shown to induce cytoprotective effects by modulating antioxidant enzyme expression.[5] Dihydropashanone, isolated from Lindera erythrocarpa, has demonstrated neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway and the inhibition of NF-κB activation.[11]
Proposed Neuroprotective Mechanism of Dihydropashanone
The following diagram illustrates the proposed signaling pathway for the neuroprotective and anti-inflammatory effects of dihydropashanone.
Caption: Proposed mechanism of dihydropashanone's neuroprotective effects.
Conclusion
Dihydronaphthalenones from natural sources, particularly endophytic fungi, represent a promising and largely untapped reservoir of bioactive compounds with the potential for development into new therapeutic agents. Their diverse biological activities, ranging from antimicrobial to cytotoxic and neuroprotective, underscore the importance of continued research in this area. The methodologies outlined in this guide provide a framework for the systematic investigation of these valuable natural products. Further studies are warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.
References
- 1. Bioactive Secondary Metabolites of the Genus Diaporthe and Anamorph Phomopsis from Terrestrial and Marine Habitats and Endophytes: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Antimicrobial compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytoprotective dihydronaphthalenones from the wood of Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydronaphthalenones and a dihydroramulosin from the endophytic fungus PSU-N24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC Analysis of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This compound is a polyketide natural product isolated from Caesalpinia minax. The described methodology is based on reversed-phase chromatography, a widely applicable technique for the separation of phenolic compounds. This document provides a framework for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this specific compound.
Introduction
This compound is a specialized metabolite with potential biological activities. Accurate and precise analytical methods are crucial for its quantification in various matrices, including plant extracts and in-process samples during drug development. HPLC coupled with UV-Vis detection is a standard and reliable technique for the analysis of such aromatic compounds. This application note details a starting point for an analytical protocol, including sample preparation, chromatographic conditions, and data analysis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₅ |
| Molecular Weight | 250.25 g/mol |
| Boiling Point | 496.1±45.0 °C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Flash Point | 268.0±25.2 °C |
Experimental Protocols
Sample Preparation
A generic protocol for the extraction of this compound from a plant matrix is provided below. This should be optimized based on the specific sample type.
-
Extraction:
-
Accurately weigh a suitable amount of the dried and powdered plant material.
-
Perform a solvent extraction using a polar solvent such as methanol or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.
-
-
Filtration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase to a concentration within the expected linear range of the calibration curve.
-
HPLC Instrumentation and Conditions
The following are proposed starting conditions for the HPLC analysis. Method development and validation will be required to optimize these parameters.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute the analyte and any impurities. A re-equilibration step is necessary at the end of each run. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | A UV-Vis scan of a purified standard is required to determine the absorption maximum (λmax). Based on the dihydronaphthalenone chromophore, a starting wavelength of 254 nm or 280 nm is recommended for initial method development. |
Data Presentation (Hypothetical Data for Illustrative Purposes)
The following tables are examples of how quantitative data should be structured. Note: The values presented here are hypothetical and must be replaced with experimental data.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Report Value | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Report Value | 0.5 µg/mL |
| Precision (%RSD) | ||
| - Intraday | ≤ 2.0% | 1.1% |
| - Interday | ≤ 3.0% | 1.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Key Parameters in HPLC Method Development
Caption: Interrelationship of key parameters for optimizing HPLC separation.
Application Notes and Protocols for Isolating Bioactive Compounds from Caesalpinia minax
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caesalpinia minax, a plant belonging to the Leguminosae family, is utilized in traditional Chinese medicine for treating conditions such as rheumatism, dysentery, and skin itching.[1] Phytochemical investigations have revealed that C. minax is a rich source of various bioactive compounds, primarily cassane-type diterpenoids, furanoditerpenoids, and phenolic compounds.[1][2][3][4] These compounds have demonstrated a range of pharmacological activities, including antiproliferative, anti-inflammatory, antimalarial, and antibacterial effects, making them promising candidates for drug discovery and development.[1][5] This document provides detailed protocols for the extraction, fractionation, and isolation of these valuable compounds from C. minax.
Experimental Protocols
1. Plant Material Preparation
Proper preparation of the plant material is crucial for the efficient extraction of bioactive compounds. The seeds, twigs, and leaves of C. minax have all been identified as sources of unique phytochemicals.[2][3]
-
Collection: Collect fresh plant material (Caesalpinia minax seeds, twigs, or leaves).
-
Drying: Air-dry the collected material in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher yields.
2. Extraction Methodologies
The choice of solvent and extraction method is critical for maximizing the yield of target compounds. Different solvents will extract different classes of compounds based on their polarity.
2.1. Solvent Extraction (Maceration)
This method is suitable for extracting a broad range of compounds.
-
Procedure:
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add the appropriate solvent (e.g., 95% ethanol, methanol, or ethyl acetate) in a 1:10 (w/v) ratio.[6]
-
Seal the container and allow it to stand at room temperature for a specified period (typically 24-72 hours), with occasional agitation to ensure thorough extraction.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
2.2. Soxhlet Extraction
This method is more efficient for exhaustive extraction.
-
Procedure:
-
Place a known amount of powdered plant material in a cellulose thimble.
-
Set up the Soxhlet apparatus with the desired solvent (e.g., ethanol, petroleum ether).
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the thimble, extracting the compounds.
-
Continue the extraction for 6-8 hours or until the solvent in the siphon tube becomes colorless.
-
Concentrate the resulting extract using a rotary evaporator.
-
3. Fractionation and Isolation Protocol
The crude extract is a complex mixture and requires further separation to isolate individual compounds. This is typically achieved through liquid-liquid partitioning followed by various chromatographic techniques.
-
Procedure:
-
Liquid-Liquid Partitioning:
-
Column Chromatography:
-
Pack a glass column with a stationary phase (e.g., silica gel or Sephadex LH-20).
-
Load the concentrated fraction onto the column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the compounds based on their affinity for the stationary phase.[7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the fractions obtained from column chromatography to preparative or semi-preparative HPLC.[1]
-
Use an appropriate column (e.g., C18) and a mobile phase tailored to the specific compounds of interest.
-
-
Data Presentation
Table 1: Isolated Compounds from Caesalpinia minax and their Bioactivities
| Compound Class | Specific Compounds | Plant Part | Biological Activity | Reference |
| Cassane-type Diterpenes | Caesalpins A-H | Seeds | Antiproliferative activity against HepG-2, MCF-7, and AGS cancer cell lines. | [1][2] |
| Furanoditerpenoid Lactones | Caesalmin A, Caesalmin B | Seeds | Not specified in the abstract. | [4] |
| Phenolic Compounds | Apigenin, Luteolin derivatives, Vanillic acid | Twigs and Leaves | Not specified in the abstract. | [3] |
| Cassane Furanoditerpenes | Spirocaesalmin B, Caesalpinin M1, M2 | Seeds | Moderate inhibitory activity against influenza virus neuraminidase. | [7] |
| Neocaesalpins | Neocaesalpin J-N | Seeds | Not specified in the abstract. | [8] |
Visualizations
Diagram 1: General Workflow for Isolating Compounds from Caesalpinia minax
Caption: General experimental workflow for compound isolation.
Diagram 2: Bioactivity-Guided Fractionation Approach
References
- 1. researchgate.net [researchgate.net]
- 2. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Phenolic compounds from Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furanoditerpenoid lactones from the seeds of Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Seven new cassane furanoditerpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cassane diterpene-lactones from the seed of Caesalpinia minax HANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: Application Notes and Protocols
Initial Summary for Researchers, Scientists, and Drug Development Professionals
Extensive investigation of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the in vitro biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone . This natural product has been isolated from the herbs of Caesalpinia minax.[1][2] Despite its identification and availability from chemical suppliers, no specific in vitro studies detailing its mechanism of action, quantitative biological data (e.g., IC50, EC50, Ki), or its effects on signaling pathways have been published to date.
This document aims to provide a comprehensive overview of the currently available information, including data on its stereoisomer and the bioactivity of related compounds from its source plant, to guide future research endeavors.
Lack of Quantitative Data for the trans-Isomer
As of the latest search, no quantitative data from in vitro studies for this compound is available.
Data on the cis-Isomer: A Point of Reference
While data for the trans-isomer is absent, a study on its stereoisomer, 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone , provides a preliminary insight into the potential (or lack thereof) biological activity of this molecular scaffold.
| Compound | Assay | Target | Result (Ki) | Source |
| 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone | Radioligand Binding Assay | Adenosine A1 Receptor | > 50 µM | [3][4] |
Note: The low affinity of the cis-isomer in this particular assay suggests that the dihydronaphthalenone core may not be a potent ligand for the adenosine A1 receptor. However, this single data point for a different stereoisomer is not predictive of the complete biological profile of the trans-isomer.
Bioactivity of Compounds from Caesalpinia minax
The plant from which this compound is isolated, Caesalpinia minax, is a rich source of various bioactive compounds, primarily cassane-type diterpenes. These compounds have demonstrated significant in vitro activities, which may suggest potential areas of investigation for the compound .
-
Anti-proliferative and Cytotoxic Activity: Several cassane-type diterpenes isolated from Caesalpinia minax have shown significant antiproliferative activity against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.[5]
-
Anti-inflammatory Activity: Extracts from Caesalpinia minax, rich in cassane diterpenes, have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cell lines.[6]
Proposed Future Experimental Protocols
Given the lack of existing data, the following are proposed general protocols for initial in vitro screening of this compound.
Protocol 1: General Cytotoxicity and Anti-proliferative Screening
Objective: To determine the effect of the compound on the viability and proliferation of various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT or WST-1 proliferation assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Anti-inflammatory Activity Screening
Objective: To assess the potential of the compound to inhibit the production of pro-inflammatory mediators in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent for nitrite determination (as an indicator of NO production)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Collect the cell culture supernatants.
-
Measure the concentration of nitrite in the supernatant using the Griess reagent.
-
Measure the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits.
-
Determine the dose-dependent inhibitory effect of the compound on the production of these inflammatory mediators.
Visualizing Proposed Research Workflow
Due to the absence of specific experimental data, a logical workflow for the initial investigation of this compound is proposed below.
Caption: Proposed workflow for the initial in vitro evaluation of the compound.
Conclusion
This compound represents a knowledge gap in the field of natural product pharmacology. While its stereoisomer has shown low activity in a specific receptor binding assay, the biological profile of the trans-isomer remains unexplored. The known bioactivities of other compounds from its source, Caesalpinia minax, suggest that anti-proliferative and anti-inflammatory screenings would be logical starting points for future research. The protocols and workflow outlined above provide a foundational framework for initiating the investigation of this compound's in vitro properties.
References
- 1. [Phenolic compounds from Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:263368-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphaeropsidin A (4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone)
Product: Sphaeropsidin A (also known as SphA)
Synonyms: 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, a pimarane diterpene.
Target Audience: Researchers, scientists, and drug development professionals.
I. Introduction and Biological Activity
Sphaeropsidin A (SphA) is a tetracyclic pimarane diterpene isolated from phytopathogenic fungi such as Diplodia cupressi.[1][2] It has demonstrated a range of biological activities, including potent and cell-specific anticancer effects, as well as antimicrobial, insecticidal, and herbicidal properties.[1] Notably, SphA has shown promising activity against drug-resistant cancer cells.[3] Its unique mechanism of action makes it a valuable research tool for studying ion homeostasis, cell volume regulation, and mechanisms of apoptosis and multidrug resistance in cancer cells.[3][4]
The anticancer potential of SphA lies in its ability to induce rapid and marked cellular shrinkage by impairing regulatory volume increase (RVI).[3][4] This effect is linked to the loss of intracellular Cl- and a decrease in the extracellular HCO3- concentration.[3] Depending on the cancer cell type, SphA may target the Na-K-2Cl (NKCC1) electroneutral cotransporter or the Cl-/HCO3- anion exchanger(s).[3][5]
II. Applications as a Research Tool
Sphaeropsidin A is a valuable tool for a variety of research applications, particularly in the field of oncology and cell biology:
-
Induction of Apoptosis: SphA can be used to induce apoptosis in cancer cells, particularly those that have developed resistance to conventional apoptosis-inducing agents.[4]
-
Overcoming Multidrug Resistance: Researchers can utilize SphA to investigate mechanisms of multidrug resistance and to study its ability to overcome various resistance phenotypes.[5]
-
Studying Ion Homeostasis and Cell Volume Regulation: The primary mechanism of SphA involves the disruption of ion transport and cell volume regulation, making it an excellent tool to probe the roles of NKCC1 and Cl-/HCO3- exchangers in cellular processes.[3][5]
-
Screening for Novel Anticancer Drug Targets: By studying the cellular response to SphA, researchers may identify novel targets for the development of anticancer therapies that exploit vulnerabilities in ion transport and cell volume regulation.[3]
-
Structure-Activity Relationship (SAR) Studies: The core structure of SphA can be modified to create derivatives with altered potency and selectivity, aiding in the development of more effective anticancer agents.[2]
III. Quantitative Data
The following table summarizes the cytotoxic activity of Sphaeropsidin A against various cancer cell lines and their drug-resistant sublines.
| Cell Line | Resistance Mechanism | Sphaeropsidin A (µM) |
| Cancer Cells | ||
| Melanoma | (Details of specific cell lines not provided in search results) | LC50 of approx. 10 µM in NCI-60 screen |
| Kidney Cancer | (Details of specific cell lines not provided in search results) | More sensitive in NCI-60 screen |
| Drug-Resistant Sublines | ||
| (Various models) | Apoptosis resistance and/or multidrug resistance | Similar or higher sensitivity than non-resistant counterparts |
| Non-Malignant Cell Types | ||
| HUVEC endothelial cells | Non-cancerous | Less active than against cancer cells |
| Primary melanocytes | Non-cancerous | Less active than against cancer cells |
| Fibroblast cell lines | Non-cancerous | Activity observed |
Data compiled from multiple sources.[3][5]
IV. Experimental Protocols
A. Protocol for Assessing Cell Viability and Cytotoxicity
This protocol describes a general method for determining the effect of Sphaeropsidin A on the viability of cancer cell lines using a standard MTT assay.
Materials:
-
Sphaeropsidin A (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Sphaeropsidin A in complete cell culture medium.
-
Remove the medium from the wells and replace it with medium containing various concentrations of Sphaeropsidin A. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Protocol for Cell Volume Measurement (Cell Shrinkage Assay)
This protocol outlines a method to assess the effect of Sphaeropsidin A on cell volume.
Materials:
-
Sphaeropsidin A
-
Cancer cell line
-
Isotonic buffer
-
Flow cytometer or a Coulter counter
Procedure:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in an isotonic buffer.
-
Treat the cells with the desired concentration of Sphaeropsidin A or a vehicle control.
-
At various time points (e.g., 0, 15, 30, 60 minutes), analyze the cell volume using a flow cytometer by measuring the forward scatter (FSC) or with a Coulter counter.
-
Compare the cell volume of Sphaeropsidin A-treated cells to the control cells to determine the extent of cell shrinkage.
C. Protocol for Measuring Intracellular Chloride Concentration
This protocol provides a method to measure changes in intracellular chloride concentration in response to Sphaeropsidin A treatment using a fluorescent indicator.
Materials:
-
Sphaeropsidin A
-
Cancer cell line
-
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or other suitable Cl- indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Load the cells with the Cl- indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Treat the cells with Sphaeropsidin A or a vehicle control in HBSS.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
A decrease in fluorescence intensity indicates an efflux of intracellular Cl-.
V. Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Sphaeropsidin A: A Pimarane Diterpene with Interesting Biological Activities and Promising Practical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphaeropsidin A C15-C16 Cross-Metathesis Analogues with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Applications of Caesalpinia minax Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpinia minax, a plant belonging to the Fabaceae family, has been traditionally used in folk medicine for treating a variety of ailments, including fever, dysentery, and rheumatoid arthritis.[1] Modern scientific investigations have begun to validate these traditional uses, revealing potent anti-inflammatory and anticancer properties of its extracts. The primary bioactive constituents responsible for these effects are believed to be cassane-type diterpenes and flavonoids.[2][3]
This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of Caesalpinia minax extracts. The information presented herein is a synthesis of findings from multiple preclinical studies and aims to provide a practical guide for drug discovery and development professionals.
Key Therapeutic Applications & Bioactive Compounds
The extracts of Caesalpinia minax have demonstrated significant potential in two primary therapeutic areas: inflammation and cancer.
-
Anti-inflammatory Activity: The chloroform soluble fraction of the methanol extract from the seeds of C. minax has been shown to exert significant anti-arthritic effects in animal models.[1] This is attributed to the presence of cassane diterpenes which can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] Furthermore, furanoditerpenoids isolated from the seeds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Anticancer Activity: Petroleum ether extracts from the stems and leaves of C. minax have exhibited notable antitumor activity.[5] Studies have shown that these extracts can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the downregulation of key proteins involved in tumor growth and angiogenesis, such as Proliferating Cell Nuclear Antigen (PCNA) and Vascular Endothelial Growth Factor (VEGF).[5] Several new cassane-type diterpenes, named caesalpins A-H, have been isolated from the ethyl acetate extract and have shown significant antiproliferative activity against human cancer cell lines.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivity of Caesalpinia minax extracts and their isolated compounds.
Table 1: Anti-inflammatory Activity of Caesalpinia minax Extracts and Compounds
| Extract/Compound | Assay | Model System | Key Findings | Reference |
| Chloroform Soluble Fraction (CMC) | In vivo anti-arthritic | CFA-induced arthritis in rats | Significantly suppressed paw swelling and arthritic score; Reduced serum levels of TNF-α, IL-1β, and IL-6. | [1] |
| Cassane Diterpenes (14 derivatives) | mRNA expression of cytokines | LPS-stimulated RAW 264.7 macrophages | Showed promising activity in inhibiting the expression of IL-1β, IL-6, and TNF-α mRNA. | [1] |
| Furanoditerpenoids | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Three known compounds exhibited significant inhibition of NO production. | [4] |
Table 2: Anticancer Activity of Caesalpinia minax Extracts and Isolated Diterpenes
| Extract/Compound | Cell Line | IC50 Value | Reference |
| Petroleum Ether Extract (Stems and Leaves) | HuH-7 (Human Liver Cancer) | 58.9 µg/mL | [5] |
| Petroleum Ether Extract (Roots) | HuH-7 (Human Liver Cancer) | 46.79 µg/mL | [5] |
| Caesalpin A | HepG-2 (Human Liver Cancer) | 4.7 µM | [2] |
| Caesalpin A | MCF-7 (Human Breast Cancer) | 2.1 µM | [2] |
| Caesalpin B | MCF-7 (Human Breast Cancer) | 7.9 µM | [2] |
| Caesalpin D | AGS (Human Gastric Cancer) | 6.5 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Caesalpinia minax Extracts
1.1: Anti-inflammatory Chloroform Soluble Fraction from Seeds [1]
-
Plant Material: Air-dried and powdered seeds of Caesalpinia minax.
-
Initial Extraction:
-
Macerate the powdered seeds with methanol at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether, chloroform, and n-butanol.
-
Collect the chloroform soluble fraction (CMC).
-
Dry the CMC fraction using a rotary evaporator.
-
Store the dried extract at 4°C for future use.
-
1.2: Anticancer Petroleum Ether Extract from Stems and Leaves [5]
-
Plant Material: Dried and ground stems and leaves of Caesalpinia minax.
-
Initial Extraction:
-
Reflux the powdered plant material with 75% ethanol three times (4 hours each).
-
Combine the ethanol extracts and concentrate under reduced pressure to get the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in water.
-
Partition the aqueous suspension with petroleum ether.
-
Collect the petroleum ether layer.
-
Evaporate the solvent to obtain the petroleum ether extract.
-
Store the dried extract at 4°C.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages[4]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the Caesalpinia minax extract or isolated compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay[5]
-
Cell Culture: Culture the desired cancer cell lines (e.g., HuH-7, HepG-2, MCF-7) in their appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with various concentrations of the Caesalpinia minax extract or isolated compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vivo Anti-inflammatory Assay - Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats[1]
-
Animals: Use male Wistar rats (200-220 g).
-
Induction of Arthritis:
-
Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of each rat.
-
-
Treatment:
-
Orally administer the Caesalpinia minax extract (e.g., CMC at 400 and 800 mg/kg) or a positive control drug (e.g., Dexamethasone) daily for 21 days, starting from day 1 post-CFA injection.
-
Include a control group receiving only the vehicle.
-
-
Assessment of Arthritis:
-
Paw Swelling: Measure the paw volume or perimeter at regular intervals using a plethysmometer or a caliper.
-
Arthritic Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and joint rigidity.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect blood samples via cardiac puncture.
-
Separate the serum and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.
-
-
Histopathology:
-
Euthanize the animals and dissect the ankle joints.
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate synovial inflammation, cartilage erosion, and bone destruction.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway in LPS-stimulated macrophages and points of inhibition by Caesalpinia minax extracts.
Caption: Experimental workflow for investigating the anticancer properties of Caesalpinia minax extracts.
Caption: Simplified VEGF signaling pathway in endothelial cells and a potential point of inhibition by Caesalpinia minax extracts.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dihydronaphthalenones in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and quantification of dihydronaphthalenones from plant matrices, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocols outlined below are based on validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, ensuring accuracy, precision, and reliability of the quantitative data.
Introduction to Dihydronaphthalenones
Dihydronaphthalenones are a group of naturally occurring or synthetic compounds characterized by a dihydronaphthalene core structure with a ketone functional group. In the realm of phytochemistry, they are often classified as norditerpenoids or related compounds and have been isolated from various plant species, notably within the genera Dioscorea and Elephantopus. Their structural diversity lends them a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities, making them attractive candidates for drug development.
Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal preparations, and for establishing structure-activity relationships. This document provides a comprehensive guide to the analytical methods for their quantification.
Experimental Workflow Overview
The overall workflow for the quantification of dihydronaphthalenones in plant extracts involves several key stages, from sample preparation to data analysis. A logical representation of this process is depicted below.
Detailed Experimental Protocols
Sample Preparation: Extraction of Dihydronaphthalenones
The choice of extraction method is critical for the efficient recovery of dihydronaphthalenones from the plant matrix. Below are two common protocols.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This method is suitable for a wide range of plant materials and is known for its efficiency and reduced extraction times.
-
Drying and Grinding: Dry the plant material (e.g., tubers, leaves) at a controlled temperature (40-50 °C) to a constant weight to minimize enzymatic degradation. Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol (or another suitable solvent based on the polarity of the target compounds).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with 25 mL of 80% methanol each time to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase used for HPLC analysis.
-
Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
Protocol 2: Maceration
Maceration is a simple and widely used extraction technique.
-
Drying and Grinding: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 1.0 g of the powdered plant material in a sealed container with 50 mL of methanol.
-
Keep the container at room temperature for 24-48 hours with occasional agitation.
-
-
Filtration and Concentration: Follow steps 3 to 7 as outlined in Protocol 1.
Analytical Method: HPLC-DAD Quantification
This protocol describes a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of dihydronaphthalenones.
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 50 50 30 10 90 35 10 90 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Dihydronaphthalenones typically exhibit UV absorbance in the range of 210-350 nm. The DAD allows for monitoring at multiple wavelengths and for spectral confirmation of the peaks. A common monitoring wavelength is 254 nm.
3.2.2. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 1.0 mg of the dihydronaphthalenone reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve. Typical concentration ranges for calibration are 0.5 to 100 µg/mL.
3.2.3. Quantification Procedure
-
Calibration Curve: Inject the working standard solutions in triplicate and record the peak area for each concentration. Construct a calibration curve by plotting the average peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract solution into the HPLC system.
-
Identification: Identify the peaks of the dihydronaphthalenones in the sample chromatogram by comparing their retention times with those of the reference standards. The DAD can be used to compare the UV spectra of the peaks in the sample with those of the standards for confirmation.
-
Quantification: Calculate the concentration of each dihydronaphthalenone in the sample using the regression equation derived from the calibration curve.
Data Presentation and Method Validation
Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[1] Key validation parameters are summarized in the tables below, with representative data for dihydronaphthalenone analysis.
Table 1: Summary of Analytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance for Dihydronaphthalenone Analysis |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 - 1.5 µg/mL |
| Precision (RSD%) | Intraday ≤ 2%, Interday ≤ 3% | Intraday < 2%, Interday < 3% |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by DAD |
Table 2: Example Quantitative Data for Dihydronaphthalenones
| Compound | Linearity Range (µg/mL) | Regression Equation | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) ± RSD (%) |
| Dihydronaphthalenone A | 0.5 - 100 | y = 25432x + 1234 | 0.9992 | 0.12 | 0.38 | 98.5 ± 1.8 |
| Dihydronaphthalenone B | 1.0 - 150 | y = 18765x + 987 | 0.9989 | 0.25 | 0.75 | 101.2 ± 2.1 |
| Diosbulbin B | 0.2 - 50 | y = 31098x + 543 | 0.9995 | 0.08 | 0.24 | 99.1 ± 1.5 |
Note: The values presented in Table 2 are representative and may vary depending on the specific compound, plant matrix, and instrumentation.
Advanced Analytical Technique: LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices or for trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
5.1. LC-MS/MS Protocol Outline
-
Sample Preparation: Follow the same extraction protocols as for HPLC-DAD.
-
LC Separation: Utilize a UPLC (Ultra-Performance Liquid Chromatography) system for better resolution and faster analysis times. The mobile phase and gradient can be similar to the HPLC method but optimized for the UPLC system.
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to determine the optimal ionization for each analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions. This provides a high degree of selectivity.
-
-
Method Validation: The validation parameters are similar to those for HPLC-DAD, but with typically much lower LOD and LOQ values.
Logical Relationships in Method Development
The development of a robust analytical method involves a series of logical steps to ensure the final protocol is fit for purpose.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the quantitative analysis of dihydronaphthalenones in plant extracts. The choice between HPLC-DAD and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is paramount to ensure the generation of reliable and reproducible quantitative data, which is essential for advancing research and development in the field of natural product-based drug discovery.
References
Application Notes and Protocols for Testing the Bioactivity of Novel Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a rich source of structurally diverse compounds with significant potential for drug discovery. Evaluating the biological activity of these novel compounds is a critical first step in the drug development pipeline. This document provides a comprehensive guide to the experimental design for testing the bioactivity of novel natural products, including detailed protocols for key assays and guidance on data interpretation and presentation. The workflow for bioactivity screening is a multi-step process that begins with initial screening to identify "hits" and progresses through dose-response analysis, mechanism of action studies, and finally to in vivo validation.[1][2]
I. Experimental Design Workflow
A systematic approach is essential for the efficient and effective evaluation of novel natural products. The overall workflow can be visualized as a hierarchical screening cascade.
Caption: A generalized workflow for the discovery of bioactive natural products.
II. Phase 1: Initial Screening
The initial screening phase aims to identify active compounds ("hits") from a library of natural products.[3] This is often performed using high-throughput screening (HTS) methods.
Key Experiments:
-
Cytotoxicity Assays: To assess the general toxicity of the compounds against cell lines.
-
Antimicrobial Assays: To evaluate the ability of the compounds to inhibit the growth of bacteria or fungi.[4]
-
Enzyme Inhibition Assays: To screen for compounds that modulate the activity of specific enzymes.
Data Presentation: Initial Screening Results
| Compound ID | Assay Type | Concentration Tested (µg/mL) | Result (% Inhibition / Zone of Inhibition (mm)) | Hit (Yes/No) |
| NP-001 | MTT (HeLa) | 50 | 85% | Yes |
| NP-002 | MTT (HeLa) | 50 | 12% | No |
| NP-003 | Agar Diffusion | 100 | 15 mm | Yes |
| NP-004 | Agar Diffusion | 100 | 0 mm | No |
| NP-005 | α-glucosidase | 25 | 92% | Yes |
III. Phase 2: Hit Confirmation and Dose-Response Analysis
Once hits are identified, their activity is confirmed, and the potency is quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5]
Experimental Protocol: Dose-Response Curve Generation
-
Prepare a serial dilution of the hit compound.
-
Perform the relevant bioassay (e.g., MTT, enzyme inhibition) with the range of concentrations.
-
Measure the biological response at each concentration.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.[6]
Data Presentation: Dose-Response Analysis
| Compound ID | Assay Type | IC50 / EC50 (µM) | Hill Slope | R² of Curve Fit |
| NP-001 | MTT (HeLa) | 15.2 | 1.1 | 0.98 |
| NP-003 | S. aureus Microdilution | 32.5 | N/A | N/A |
| NP-005 | α-glucosidase Inhibition | 8.7 | 1.3 | 0.99 |
IV. Phase 3: Mechanism of Action (MoA) Studies
Understanding how a bioactive compound exerts its effects is crucial for further development.[7] MoA studies often involve investigating the compound's impact on specific cellular signaling pathways.[8][9]
Commonly Investigated Signaling Pathways:
Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[8]
Caption: Simplified overview of key signaling pathways often targeted by natural products.
V. Phase 4: In Vivo Validation
Promising compounds with well-defined MoA are then tested in animal models to evaluate their efficacy and safety in a whole organism.[1][10] This is a critical step before a compound can be considered for clinical development.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the natural product. Include vehicle control (solvent used to dissolve the compound) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Natural product stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Serial Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the natural product stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the natural product at which no visible growth is observed.
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory effect of a natural product on a specific enzyme.[13][14]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution for optimal enzyme activity
-
Natural product inhibitor
-
96-well plate
-
Microplate reader
Protocol:
-
Pre-incubation: In a 96-well plate, add the buffer, the natural product at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value.[15]
Receptor-Ligand Binding Assay
These assays are used to identify compounds that can bind to a specific biological target, such as a G-protein coupled receptor (GPCR) or a nuclear receptor.[16][17] A common format is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
Materials:
-
Source of receptor (e.g., cell membranes, purified receptor)
-
Labeled ligand (radiolabeled or fluorescent)
-
Unlabeled natural product (competitor)
-
Assay buffer
-
Filter plates or scintillation proximity assay (SPA) beads
-
Detection instrument (scintillation counter or fluorescence plate reader)
Protocol:
-
Assay Setup: In a microplate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled natural product.[17]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved by filtration through a filter plate that retains the receptor-ligand complex or by using SPA beads that emit a signal only when the labeled ligand is bound.[17][18]
-
Detection: Quantify the amount of bound labeled ligand using the appropriate detection instrument.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the natural product concentration. The concentration of the natural product that displaces 50% of the labeled ligand is its IC50 value.[18]
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. iris.unito.it [iris.unito.it]
- 3. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
"degradation of phenolic compounds under experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of phenolic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at the degradation of phenolic compounds.
Issue 1: Low Degradation Efficiency
Question: My experiment is showing low or no degradation of the target phenolic compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low degradation efficiency is a common issue that can be attributed to several factors related to the experimental setup and conditions. Here are the potential causes and corresponding troubleshooting steps:
-
Suboptimal pH: The pH of the reaction medium is a critical parameter in most degradation processes. For instance, Fenton and photo-Fenton reactions are highly pH-dependent, with an optimal pH typically around 3.0.[1][2][3][4][5] In photocatalysis, the surface charge of the catalyst and the ionization state of the phenolic compound are influenced by pH, affecting adsorption and reaction rates.[6][7]
-
Troubleshooting:
-
Verify the pH of your reaction mixture before and during the experiment.
-
Adjust the pH to the optimal range for your specific degradation method using appropriate acids or bases (e.g., H₂SO₄ or NaOH).[2][8]
-
Consider using a buffer solution if maintaining a stable pH is challenging, but ensure the buffer itself does not interfere with the reaction.[9]
-
-
-
Incorrect Catalyst/Reagent Concentration: The concentration of catalysts (e.g., TiO₂, Fe²⁺) and reagents (e.g., H₂O₂) plays a crucial role. An insufficient amount may lead to a slow reaction rate, while an excess can have an inhibitory effect or lead to scavenging of reactive species.[2][10]
-
Inadequate Mixing: Insufficient agitation can lead to poor mass transfer of the phenolic compound to the catalyst surface and uneven distribution of reagents.
-
Troubleshooting:
-
Ensure vigorous and consistent mixing throughout the experiment using a magnetic stirrer or mechanical agitator.[2]
-
-
-
Presence of Interfering Substances: The sample matrix may contain other organic or inorganic compounds that compete for the reactive species or deactivate the catalyst.
-
Troubleshooting:
-
Analyze your sample for the presence of potential interfering substances.
-
Consider a pre-treatment step to remove interfering compounds if necessary.
-
-
-
Low Temperature: For some degradation processes, temperature can influence the reaction rate.[12][13][14]
-
Light Source Issues (for Photocatalysis/Photo-Fenton): The intensity and wavelength of the light source are critical for photo-driven processes.[9][17]
-
Troubleshooting:
-
Ensure your light source is emitting at the correct wavelength to activate your photocatalyst.
-
Check the age and output of your lamp, as intensity can decrease over time.
-
Ensure the light path is not obstructed and the reactor material is transparent to the required wavelength.
-
-
Issue 2: Inconsistent or Irreproducible Results
Question: I am getting inconsistent results between experimental runs, even when I try to keep the conditions the same. What could be causing this variability?
Answer:
Inconsistent results are often due to subtle variations in experimental parameters that are not adequately controlled. Here are some common culprits and how to address them:
-
Variability in Sample Preparation: Inconsistencies in the preparation of stock solutions or the sample matrix can lead to different starting concentrations of the target compound and interfering substances.
-
Troubleshooting:
-
Use precise weighing and volumetric measurements.
-
Prepare fresh stock solutions regularly and store them under appropriate conditions to prevent degradation.[9]
-
Ensure the composition of your sample matrix is consistent between runs.
-
-
-
Fluctuations in pH: As mentioned earlier, even small changes in pH can significantly impact degradation rates.
-
Troubleshooting:
-
Monitor and record the pH at the beginning and end of each experiment. Use a calibrated pH meter.
-
Employ a buffer system if necessary and if it doesn't interfere with the reaction.
-
-
-
Inconsistent Catalyst/Reagent Addition: The timing and method of adding catalysts and reagents can affect the initial reaction kinetics.
-
Troubleshooting:
-
Develop a standardized protocol for adding all components to the reaction mixture.
-
Ensure complete dissolution and dispersion of solid catalysts before initiating the reaction.[2]
-
-
-
Temperature Variations: Fluctuations in ambient temperature can affect reaction kinetics, especially for longer experiments.
-
Troubleshooting:
-
Conduct experiments in a temperature-controlled environment, such as a water bath.[18]
-
-
-
Aging of Reagents: The activity of reagents like hydrogen peroxide can decrease over time.
-
Troubleshooting:
-
Use fresh reagents and check their expiration dates.
-
Standardize the concentration of reagents like H₂O₂ before each set of experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of phenolic compounds during storage and handling?
A1: Phenolic compounds are susceptible to degradation from several environmental factors:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis or structural changes.[9]
-
Temperature: Elevated temperatures can accelerate degradation through oxidation and other reactions.[12][13][14]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[9][12]
-
Oxygen: The presence of oxygen can lead to auto-oxidation of phenolic compounds.[9]
-
Enzymatic Activity: In biological samples, enzymes like polyphenol oxidase can cause enzymatic browning and degradation.[13][19]
-
Metal Ions: Certain metal ions can catalyze oxidative degradation reactions.[9]
Q2: What are the recommended storage conditions for stock solutions of phenolic compounds?
A2: To minimize degradation during storage, it is recommended to:
-
Store at low temperatures: Freezing (-20°C or -80°C) is often ideal.[12]
-
Protect from light: Use amber vials or wrap containers in aluminum foil.[9]
-
Use an inert atmosphere: For highly sensitive compounds, purge the container with an inert gas like nitrogen or argon to displace oxygen.[9]
-
Choose an appropriate solvent: Use high-purity, anhydrous solvents when possible. The choice of solvent can impact stability.[9]
Q3: How can I quench the degradation reaction at specific time points for accurate analysis?
A3: To stop the degradation reaction for accurate time-point analysis, you can:
-
Rapid Freezing: Immediately freeze the sample in liquid nitrogen or a dry ice/acetone bath and store it at -80°C.
-
pH Adjustment: Drastically change the pH to a range where the reaction is quenched.
-
Addition of a Quenching Agent: For reactions involving reactive oxygen species, a quenching agent can be added. For example, sodium sulfite or catalase can be used to quench reactions involving hydrogen peroxide.
Q4: My solution turns a dark brown color during the Fenton reaction. Is this normal and does it affect the results?
A4: Yes, the formation of a dark brown color is a common observation during the oxidation of phenol with the Fenton reagent.[4][5] This coloration is due to the formation of intermediates such as benzoquinones and charge-transfer complexes.[4][5] While it indicates that the reaction is proceeding, the formation of these colored intermediates can increase the toxicity of the solution initially.[4][5] The color should eventually fade as these intermediates are further degraded to simpler, colorless compounds like carboxylic acids, and ultimately mineralized to CO₂ and H₂O.[4] If the color persists, it may indicate that the reaction has not gone to completion.
Data Presentation
Table 1: Optimal Conditions for Phenol Degradation by Photocatalysis
| Parameter | Optimal Value | Phenol Degradation Efficiency (%) | Reference |
| Initial Phenol Concentration | 58 mg/L | 95.96 | [6] |
| pH | 7.51 | 95.96 | [6] |
| Reaction Time | 68.61 minutes | 95.96 | [6] |
| H₂O₂ Concentration | 0.18 mL/L | 95.96 | [6] |
| Catalyst Amount (TiO₂/MIL88) | 0.4 g/L | 95.96 | [6] |
| Initial Phenol Concentration | 80 mg/L | 94.9 | [1][20] |
| pH | 3 | 94.9 | [1][20] |
| Contact Time | 60 minutes | 94.9 | [1][20] |
| UV/SPION Ratio | 3 | 94.9 | [1][20] |
Table 2: Comparison of Phenol Degradation by Different Advanced Oxidation Processes (AOPs)
| AOP Method | Reagents | Key Parameters | Degradation Efficiency (%) | Reference |
| Fenton (FP) | FeSO₄·7H₂O, H₂O₂ | pH 2.8-3.0, 2 hours | 29.35 (TPhCs) | [2] |
| Photo-Fenton (PFP) | FeSO₄·7H₂O, H₂O₂, UV light | pH 2.8-3.0, 2 hours | 41.30 (TPhCs) | [2] |
| Sono-Fenton (SFP) | FeSO₄·7H₂O, H₂O₂, Ultrasound | pH 2.8-3.0, 2 hours | 28.82 (TPhCs) | [2] |
| Sono-Photo-Fenton (SPFP) | FeSO₄·7H₂O, H₂O₂, UV light, Ultrasound | pH 2.8-3.0, 2 hours | 33.95 (TPhCs) | [2] |
| Biodegradation | Pseudomonas sp. | 48 hours, 6 ppm phenol | 93.34 | [21] |
Experimental Protocols
Protocol 1: Phenol Degradation by Photo-Fenton Process
This protocol is a generalized procedure based on common practices reported in the literature.[2]
-
Reactor Setup:
-
Use a suitable reactor vessel (e.g., a 300 mL beaker) placed on a magnetic stirrer.
-
If using UV light, place the reactor within a dark chamber equipped with a UV lamp (e.g., 380 nm).[2]
-
-
Reagent Preparation:
-
Prepare a stock solution of the phenolic compound of a known concentration in deionized water.
-
Prepare a solution of FeSO₄·7H₂O.
-
Have a solution of H₂O₂ (e.g., 30% w/v) ready.
-
Prepare solutions of H₂SO₄ (e.g., 1.0 M and 0.1 M) for pH adjustment.
-
-
Experimental Procedure:
-
Add a specific volume of the phenolic compound solution (e.g., 150 mL) to the reactor.[2]
-
Start magnetic stirring at a constant rate (e.g., 200 rpm).[2]
-
Add the required amount of FeSO₄·7H₂O and allow it to dissolve completely.
-
Adjust the pH of the solution to the desired value (typically 2.8-3.0) using the H₂SO₄ solutions.[2]
-
Initiate the reaction by adding the required volume of H₂O₂.
-
If applicable, turn on the UV lamp.
-
Take samples at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in the collected samples (e.g., by adding a quenching agent or adjusting the pH).
-
Analyze the samples for the concentration of the phenolic compound using a suitable analytical method (e.g., HPLC, spectrophotometry).
-
Protocol 2: Analysis of Total Phenolic Content (TPC) using Folin-Ciocalteu Reagent
This is a common spectrophotometric method for quantifying total phenolics.[18]
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with deionized water as required.
-
Sodium Carbonate Solution: Prepare a saturated solution of sodium carbonate (Na₂CO₃) in deionized water.
-
Standard Solution: Prepare a stock solution of a standard phenolic compound (e.g., gallic acid or p-coumaric acid) of a known concentration.[18] Prepare a series of dilutions to create a calibration curve.
-
-
Procedure:
-
Transfer a small volume of the sample or standard solution (e.g., 0.1 mL) to a test tube.[18]
-
Add a specific volume of the diluted Folin-Ciocalteu reagent (e.g., 5 mL).[18]
-
Mix well and allow the reaction to proceed for a specific time (e.g., 0.5 to 8 minutes).[18]
-
Add a specific volume of the sodium carbonate solution (e.g., 3.5 mL) to stop the reaction and develop the color.[18]
-
Mix well and incubate the tubes for a specific time and temperature (e.g., 2 hours at 20°C or 1 hour at 40°C).[18]
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 765 nm) using a spectrophotometer.[18]
-
Quantify the total phenolic content in the samples by comparing their absorbance to the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low phenolic compound degradation.
Caption: Simplified reaction pathway for the Photo-Fenton degradation of phenolic compounds.
References
- 1. Optimization of the photocatalytic degradation of phenol using superparamagnetic iron oxide (Fe3O4) nanoparticles in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenol degradation by Fenton-like process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 5. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of operational parameters affecting phenol degradation in a photocatalytic system under visible light irradiation [jsse.uk.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of process parameters during photocatalytic degradation of phenol in UV annular reactor [iris.unical.it]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Degradation of phenol by a heterogeneous photo-Fenton process using Fe/Cu/Al catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. BiblioBoard [openresearchlibrary.org]
- 18. prometheusprotocols.net [prometheusprotocols.net]
- 19. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of the photocatalytic degradation of phenol using superparamagnetic iron oxide (Fe3O4) nanoparticles in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone extraction from its natural source, Caesalpinia minax.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the extraction?
A1: The primary source of this compound is the herbs of Caesalpinia minax[1][2]. Specifically, the compound has been isolated from the twigs and leaves of this plant[3]. For optimal results, it is advisable to use dried and finely ground plant material to increase the surface area for solvent interaction.
Q2: Which solvents are suitable for the extraction of this compound?
A2: A range of solvents can be used for the extraction, with the choice depending on the desired purity and extraction method. Compatible solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][2]. For initial crude extraction from Caesalpinia minax, a hydroalcoholic solution, such as 75% ethanol, has been effectively used[1]. Sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can also be employed to fractionate compounds based on their polarity[4].
Q3: What are the common extraction methods for this type of compound?
A3: Several standard extraction techniques can be applied, including:
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Maceration: A simple method involving soaking the plant material in a solvent for an extended period.
-
Soxhlet Extraction: A more efficient continuous extraction method that can lead to higher yields.
-
Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to enhance extraction efficiency and reduce extraction time.
-
Reflux Extraction: Involves boiling the solvent with the plant material to extract compounds at an elevated temperature.
Q4: How can I optimize the extraction parameters to improve the yield?
A4: To maximize the yield, consider optimizing the following parameters:
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Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but may require more solvent and longer concentration times.
-
Temperature: Higher temperatures can increase solubility and extraction rates, but be cautious of degrading thermolabile compounds.
-
Extraction Time: The optimal duration depends on the method; monitor the extraction progress to determine the point of diminishing returns.
-
Particle Size: Finer grinding of the plant material increases the surface area available for extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate grinding of plant material.4. Degradation of the target compound. | 1. Experiment with a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane).2. Increase the extraction time or temperature, monitoring for compound degradation.3. Ensure the plant material is finely powdered.4. Use milder extraction conditions or protect the extract from light and heat. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High concentration of surfactants or lipids in the extract.2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.2. Gently invert the separatory funnel instead of shaking vigorously.3. Centrifuge the mixture to break the emulsion. |
| Difficulty in Isolating the Target Compound | 1. Presence of co-extracted impurities with similar polarities.2. Ineffective chromatographic separation. | 1. Perform a sequential extraction with solvents of different polarities to pre-fractionate the crude extract.2. Optimize the mobile phase and stationary phase for column chromatography.3. Consider using advanced purification techniques like preparative HPLC. |
| Inconsistent Results | 1. Variation in the quality of the plant material.2. Inconsistent extraction parameters. | 1. Source plant material from a reliable supplier and ensure proper identification.2. Standardize all extraction parameters, including solvent volume, temperature, time, and agitation speed. |
Data Presentation
Table 1: Extraction Yields from Caesalpinia minax Stems and Leaves (1.0 kg dried material) [1]
| Extraction Method | Solvent | Yield (g) | Yield (%) |
| Reflux | 75% Ethanol | 133.0 | 13.3 |
Table 2: Sequential Extraction Yields from Caesalpinia minax Roots (1.0 kg dried material) [1]
| Extraction Step | Solvent | Yield (g) | Yield (%) |
| 1 | Petroleum Ether | 5.5 | 0.55 |
| 2 | Ethyl Acetate | 23.9 | 2.39 |
| 3 | n-Butanol | 3.17 | 0.32 |
| 4 | Hydromethanolic | 25.3 | 2.53 |
| 5 | Water | 13.3 | 1.33 |
Experimental Protocols
Protocol 1: Reflux Extraction with 75% Ethanol [1]
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Grind 1.0 kg of dried stems and leaves of Caesalpinia minax into a coarse powder.
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Place the powder in a round-bottom flask and add 5000 mL of 75% ethanol.
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Heat the mixture to reflux and maintain for 4 hours.
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Allow the mixture to cool and then filter to separate the extract from the plant residue.
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Repeat the reflux extraction process on the plant residue two more times with fresh solvent.
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Combine the extracts from all three cycles.
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Concentrate the combined extract under reduced pressure to obtain the crude extract.
Protocol 2: Maceration
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Weigh 100 g of the powdered plant material.
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Place the powder in a sealed glass container and add 1 L of a suitable solvent (e.g., ethanol, ethyl acetate).
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Keep the container at room temperature for 72 hours, with occasional shaking.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Soxhlet Extraction
-
Place 50 g of the powdered plant material in a cellulose thimble.
-
Set up the Soxhlet apparatus with 500 mL of the chosen solvent (e.g., ethanol) in the boiling flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm is colorless.
-
Cool the apparatus and collect the extract.
-
Concentrate the extract using a rotary evaporator.
Visualizations
Caption: General workflow for the extraction and purification of the target compound.
Caption: Troubleshooting flowchart for addressing low extraction yield.
References
- 1. The Activity Screening of Hmong Herbs Caesalpiniaminax and an Antitumor Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:263368-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. [Phenolic compounds from Caesalpinia minax] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Purification of Dihydronaphthalenone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of dihydronaphthalenone isomers, such as α-tetralone and β-tetralone.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of dihydronaphthalenone isomers.
Question: I am observing poor resolution between my dihydronaphthalenone isomers (e.g., α- and β-tetralone) in my HPLC analysis. What are the potential causes and how can I improve the separation?
Answer: Poor resolution between positional isomers like α- and β-tetralone is a common challenge due to their similar physicochemical properties. Here is a systematic approach to troubleshoot this issue:
-
Inappropriate Stationary Phase: The column's selectivity may be insufficient to distinguish the subtle structural differences.
-
Solution: Consider using a phenyl-hexyl stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the dihydronaphthalenones can provide alternative selectivity compared to standard C18 columns.
-
-
Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving selectivity.
-
Solution:
-
Normal Phase Chromatography: Vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.
-
Reversed-Phase Chromatography: Adjust the ratio of water and an organic modifier (e.g., acetonitrile or methanol). Adding a small amount of an acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape for acidic compounds.[1]
-
-
-
Incorrect Flow Rate: A high flow rate may not allow for sufficient interaction between the isomers and the stationary phase.
-
Solution: Decrease the flow rate to increase interaction time and potentially improve resolution.
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the separation.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often, but not always, enhance resolution.
-
Question: My chromatogram shows significant peak tailing for the dihydronaphthalenone isomer peaks. What can I do to improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the ketone functional group of the dihydronaphthalenones.
-
Solution:
-
Use an end-capped column to minimize exposed silanol groups.
-
Add a competitive agent to the mobile phase, such as a small amount of a volatile amine (e.g., triethylamine) in normal phase or a stronger acid in reversed phase.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Implement a proper column washing procedure after each batch of samples.
-
Question: I am struggling to obtain pure crystals of a specific dihydronaphthalenone isomer. The product either oils out or the purity does not improve after recrystallization. What should I do?
Answer: Recrystallization challenges often stem from solvent choice and the presence of specific impurities.
-
Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent for your compound.
-
Solution:
-
An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3][4]
-
If a single solvent is not effective, a mixed-solvent system can be employed.[5] Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, hexane, and toluene, and mixtures thereof.
-
-
-
Presence of Eutectic-Forming Impurities: Some impurities can form a eutectic mixture with your product, lowering the melting point and preventing effective crystallization.
-
Solution:
-
Try to identify the impurity (e.g., by LC-MS or GC-MS). Common impurities can include starting materials, reagents, or by-products from the synthesis.
-
Consider a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before recrystallization.
-
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying dihydronaphthalenone isomers?
A1: The main challenges stem from the high structural similarity between isomers, particularly positional isomers (e.g., α- vs. β-tetralone) and enantiomers of chiral dihydronaphthalenones. This similarity leads to very close physical properties such as polarity and boiling points, making them difficult to separate by standard techniques like distillation or simple chromatography.
Q2: Which chromatographic techniques are most effective for separating dihydronaphthalenone isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques. For chiral separations of enantiomers, chiral HPLC with a suitable chiral stationary phase (CSP) is the method of choice. For positional isomers, both HPLC (often with a phenyl-based column) and GC can be effective.
Q3: How can I confirm the purity and identity of my purified dihydronaphthalenone isomer?
A3: A combination of analytical techniques should be used:
-
Purity: HPLC or GC with a suitable detector (e.g., UV-Vis or FID) can be used to determine the percentage purity.
-
Identity: Mass Spectrometry (MS) will confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the exact isomeric structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
Q4: Are there any safety precautions I should take when working with dihydronaphthalenones and the solvents used for their purification?
A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for chromatography and recrystallization are often flammable and can be toxic. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Quantitative Data from Isomer Separations
The following tables summarize quantitative data from published studies on the HPLC separation of tetralone derivatives, providing a benchmark for expected performance.
Table 1: Chiral Separation of α-Aryl Tetralone Derivatives on a Chiralpak IC Column [6]
| Compound | Mobile Phase (n-hexane:isopropanol, v/v) | Resolution (Rs) | Separation Factor (α) |
| I | 90:10 | > 1.5 | ~1.2 |
| II | 99:1 | > 1.5 | ~1.3 |
| III | 99:1 | > 1.5 | ~1.4 |
| IV | 99:1 | > 1.5 | ~1.25 |
| V | 85:15 | > 1.5 | ~1.15 |
| VI | 80:20 | > 1.5 | ~1.1 |
Table 2: Enantiomeric Resolution of 2-(4-pyridylalkyl)-1-tetralone Derivatives on Different Chirobiotic Columns [7]
| Chiral Stationary Phase | Separation Factor (α) Range | Resolution (Rs) Range |
| Chirobiotic R | 1.32 - 2.51 | 1.00 - 2.50 |
| Chirobiotic T | 2.02 - 2.88 | 1.00 - 1.95 |
| Chirobiotic V | 1.55 - 2.54 | 1.00 - 1.60 |
Experimental Protocols
Preparative HPLC Method for Dihydronaphthalenone Isomer Separation
This protocol provides a general framework for developing a preparative HPLC method. It should be optimized for your specific mixture of isomers.
1. Analytical Method Development:
- Column: Start with a phenyl-hexyl column (e.g., 250 x 4.6 mm, 5 µm) for positional isomers or a chiral column (e.g., Chiralpak series) for enantiomers.
- Mobile Phase:
- For normal phase, use a mixture of n-hexane and isopropanol. Start with a 90:10 ratio and adjust the isopropanol content to optimize resolution.
- For reversed-phase, use a gradient of water (with 0.1% TFA) and methanol or acetonitrile.[1]
- Flow Rate: Begin with 1.0 mL/min.
- Detection: Use a UV detector at a wavelength where the isomers have maximum absorbance (e.g., 254 nm).[1][7]
- Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation of the target isomers.
2. Method Scale-Up for Preparative Chromatography:
- Once an optimal analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase.
- The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.
- Perform loading studies to determine the maximum amount of sample that can be injected without significant loss of resolution.
3. Fraction Collection and Analysis:
- Collect the fractions corresponding to each purified isomer.
- Analyze the purity of each fraction using the analytical HPLC method.
- Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol for Dihydronaphthalenone Isomers
This protocol outlines the general steps for purifying a dihydronaphthalenone isomer by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude solid in several test tubes.
- Add a small amount of a different potential solvent to each tube.
- Observe the solubility at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when heated.[2][3][4]
- If a single solvent is not suitable, test mixed-solvent systems.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
4. Hot Filtration (Optional):
- If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
5. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
- Dry the purified crystals in a vacuum oven or by air drying.
8. Purity Assessment:
- Determine the melting point of the recrystallized solid and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
- Confirm the purity by HPLC or GC analysis.
Visualization
Caption: Troubleshooting workflow for dihydronaphthalenone isomer purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Phenolic Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the degradation of phenolic compounds during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of phenolic compounds during storage?
A1: The stability of phenolic compounds is influenced by a combination of factors. The most significant are:
-
pH: The acidity or alkalinity of the storage solution can drastically affect stability.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[5][6][7]
-
Oxygen: The presence of oxygen leads to oxidative degradation, a major pathway for phenolic compound loss.[3][8]
-
Enzymes: In plant extracts, residual enzymes like polyphenol oxidase (PPO) can cause significant degradation.[9][10]
Q2: What is the optimal pH range for storing phenolic compounds?
A2: The optimal pH for storing phenolic compounds is highly dependent on the specific compound's structure.[1][11] However, a generally stable range for many phenolic compounds is a slightly acidic to neutral pH, typically between 4 and 7.[2] High pH (alkaline conditions) is particularly detrimental to certain compounds like caffeic, chlorogenic, and gallic acids, causing irreversible degradation.[11][12][13] For instance, chlorogenic acid is stable in acidic conditions (pH ~3.5-4) but degrades at high pH.[1][13] It is crucial to determine the stability of your specific compound of interest across a pH range.
Q3: What is the ideal temperature for long-term storage of phenolic extracts?
A3: For long-term storage, low temperatures are essential. Refrigeration at 5°C or freezing at -20°C significantly reduces the degradation rate for most phenolic compounds.[3][6][7] A study on Piper betle extracts showed that over 95% of the total phenolic content (TPC) was retained after 180 days when stored at 5°C in the dark.[3] Conversely, storage at higher temperatures (e.g., 25°C or 40°C) leads to a more rapid decline in phenolic content and antioxidant activity.[5][14]
Q4: How does light exposure affect the stability of phenolic compounds?
A4: Light, especially UV light, is a significant factor in the degradation of phenolic compounds.[7][15] Exposure to light can catalyze photo-oxidation, leading to a rapid loss of these compounds.[14][16] Studies have shown that storing extracts in transparent vials under light results in significantly greater degradation compared to storage in amber (light-protected) vials at the same temperature.[5] Therefore, it is a critical best practice to always store phenolic compounds and their solutions in amber-colored containers or in complete darkness.[3][5]
Q5: My sample is a crude plant extract. Are there any specific factors I need to consider?
A5: Yes, crude plant extracts contain enzymes, such as polyphenol oxidase (PPO) and peroxidases, that can actively degrade phenolic compounds, leading to enzymatic browning.[10][17] The activity of these enzymes is temperature-dependent. Interestingly, one study found that drying grape pomace at 60°C resulted in better preservation of phenolic compounds compared to 40°C or 50°C.[9] This was attributed to the higher temperature being sufficient to inactivate the degrading enzymes.[9] Therefore, for crude extracts, appropriate thermal treatment to inactivate enzymes before storage can be beneficial.
Troubleshooting Guides
Problem 1: The color of my phenolic solution is changing over time (e.g., turning brown).
-
Possible Cause: This is often a sign of enzymatic browning or oxidation.[17] Phenolic compounds are oxidized to form quinones, which then polymerize into dark-colored pigments called melanins.[10] This process can be catalyzed by enzymes like PPO or by exposure to oxygen and light.[3][10]
-
Solution Workflow:
Caption: Troubleshooting workflow for color change in phenolic solutions.
Problem 2: The antioxidant activity of my stored sample has decreased significantly.
-
Possible Cause: A decrease in antioxidant activity is directly correlated with the degradation of phenolic compounds, which are often the primary contributors to this activity.[3] The degradation is likely due to one or more of the common factors: oxidation, high temperature, light exposure, or suboptimal pH.[3][5]
-
Recommended Actions & Data:
-
Review Storage Conditions: Immediately verify that samples are being stored under optimal conditions.
-
Quantify Degradation: Use an analytical method like HPLC to quantify the concentration of specific phenolic compounds or a spectrophotometric method like the Folin-Ciocalteu assay for total phenolics.[18][19]
-
Compare Stability: The stability of individual phenolic compounds can vary significantly under the same conditions.
-
| Storage Condition | TPC Retention (Piper betle extract, 180 days)[3] | DPPH Activity Retention (Piper betle extract, 180 days)[3] |
| 5°C, Dark | >99% | 99.98% |
| 5°C, Light | >99% | ~96% |
| 25°C, Dark | ~97% | ~96% |
| 25°C, Light | ~93% | ~90% |
| Phenolic Compound | Stability in Piper betle extract (5°C, Dark, 180 days)[3] |
| Hydroxychavicol | 100% retention (No degradation) |
| Eugenol | Moderate stability |
| Isoeugenol | Moderate stability |
| 4-allyl-1,2-diacetoxybenzene | Complete degradation |
-
Pathways of Degradation:
Caption: General pathway of oxidative degradation of phenolic compounds.
Problem 3: I need to set up an experiment to test the stability of my phenolic compound. What is a standard protocol?
-
Objective: To determine the rate of degradation of a phenolic compound under various storage conditions (e.g., temperature, light, pH).
-
Experimental Protocol: UV-Visible Spectrophotometry for Stability Assessment This protocol is adapted from studies on the pH stability of phenolic compounds.[1][11]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of your phenolic compound in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 3 to 11).
-
Sample Preparation:
-
For each condition to be tested (e.g., specific pH, temperature, light exposure), create a set of samples.
-
Dilute the stock solution with the appropriate buffer to a final concentration that gives a measurable absorbance in the UV-Vis spectrum (typically an absorbance maximum between 0.5 and 1.5).
-
Prepare multiple identical samples for each time point you plan to measure.
-
-
Storage:
-
Place the sets of samples in their respective storage conditions (e.g., a 40°C incubator in the dark, a 25°C shelf exposed to light, a 5°C refrigerator).
-
-
Data Acquisition:
-
At predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours), remove one sample from each condition.
-
Record the full UV-Vis absorption spectrum (e.g., from 200 to 500 nm).
-
The initial scan at time 0 serves as your baseline.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra over time. A decrease in the absorbance maximum (λmax) or a shift in the wavelength indicates degradation.
-
Plot the absorbance at λmax versus time for each condition to determine the degradation kinetics.
-
-
-
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing phenolic compound stability.
Problem 4: How does enzymatic degradation occur and how can I prevent it?
-
Mechanism: Enzymatic degradation, or browning, is primarily initiated by the enzyme Polyphenol Oxidase (PPO).[10] In the presence of oxygen, PPO catalyzes the oxidation of phenolic compounds (specifically o-diphenols) into highly reactive o-quinones.[10] These quinones then undergo further non-enzymatic reactions and polymerization to form brown pigments.[10]
-
Prevention Strategies:
-
Thermal Inactivation: Briefly heating the sample (blanching) can denature and inactivate PPO. As noted earlier, temperatures around 60-80°C are often effective.[4][9]
-
pH Control: PPO activity is pH-dependent, with optimal activity typically between pH 6 and 7. Lowering the pH to below 4.0 can significantly inhibit its activity.
-
Chelating Agents: PPO is a copper-containing enzyme. Adding chelating agents like EDTA or citric acid can bind to the copper cofactor, inhibiting enzyme activity.
-
Reducing Agents: Ascorbic acid (Vitamin C) and sulfites can be used to reduce the o-quinones back to their original phenol form before they can polymerize, thus preventing browning.[17]
-
-
Enzymatic Browning Pathway:
Caption: Simplified pathway of enzymatic browning mediated by PPO.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. extractionmagazine.com [extractionmagazine.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 8. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiblioBoard [openresearchlibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in Chromatography of Phenolic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of phenolic compounds?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] Peak tailing is problematic because it can:
-
Reduce the resolution between adjacent peaks.[1]
-
Lead to inaccurate peak integration and quantification.[1]
-
Decrease the overall sensitivity of the analysis.[1]
For phenolic compounds, which are often found in complex mixtures, poor peak shape can significantly compromise the accuracy of analytical results.[1]
Q2: What are the primary causes of peak tailing for phenolic compounds?
The most common causes of peak tailing for phenolic compounds are related to secondary interactions with the stationary phase and issues with the mobile phase.[1] Phenolic compounds, due to their polar nature, are particularly susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[3]
Other significant causes include:
-
Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, both ionized and non-ionized forms will exist, leading to peak distortion.[1][4]
-
Column contamination or degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[1][3]
-
Column overloading: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[1][3]
-
Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[1][3]
-
Metal Contamination: Trace metal impurities in the column packing or from stainless steel components can chelate with phenolic compounds, leading to peak tailing.[2][5]
Q3: How does the mobile phase pH affect the peak shape of phenolic compounds?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenols.[1][6] Phenolic compounds are generally acidic and will be in their protonated (less polar) form at a low pH. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the phenolic analyte, the compound will exist in a single, non-ionized state. This minimizes secondary interactions with the silica backbone, resulting in sharper, more symmetrical peaks.[1] Conversely, at a pH near the pKa, a mixture of ionized and non-ionized forms exists, leading to tailing.[1][4]
Q4: Can my sample preparation be causing peak tailing?
Yes, improper sample preparation is a common source of peak tailing.[1] Key factors to consider are:
-
Sample solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][3] It is always best to dissolve the sample in the initial mobile phase.[1]
-
Sample concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[1] Diluting the sample can often resolve this issue.[1]
-
Sample cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues. Filtering the sample before injection is highly recommended.[1]
Q5: What is a good peak asymmetry or tailing factor?
The peak asymmetry factor (As) or tailing factor (Tf) is a measure of peak symmetry. An ideal, perfectly symmetrical peak has an As or Tf of 1.0. A value greater than 1 indicates a tailing peak. While acceptance criteria can vary by assay, a tailing factor of less than 1.5 is often considered acceptable.[7] For high-precision quantitative analysis, a tailing factor as close to 1.0 as possible is desirable.
Troubleshooting Guides
Guide 1: My phenolic compound peaks are tailing. Where do I start?
Peak tailing for phenolic compounds is a common issue that can often be resolved by systematically investigating potential causes. A logical first step is to determine if the tailing affects all peaks or only specific ones, particularly polar or ionizable phenolic compounds.
-
All Peaks Tailing: If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself rather than specific chemical interactions.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][5] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Column Void or Contamination: A void at the column inlet or a contaminated frit can disrupt the flow path, leading to asymmetrical peaks.[3][5]
-
Improper Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
-
Specific Peaks Tailing: If only certain phenolic compounds are tailing, the problem is likely due to secondary chemical interactions with the stationary phase.[5]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar phenolic compounds, causing tailing.[3][5]
-
Metal Contamination: Trace metal impurities in the column packing or from stainless steel components can chelate with phenolic compounds, leading to peak tailing.[2][5]
-
Caption: Initial troubleshooting steps for peak tailing.
Guide 2: How can I address peak tailing caused by secondary silanol interactions?
Several strategies can be employed to minimize unwanted interactions between phenolic analytes and stationary phase silanol groups.
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, reducing their ability to interact with the phenolic analytes.[2][5]
-
Use of Mobile Phase Additives:
-
Acids: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to suppress the ionization of silanol groups.[5]
-
Bases: For basic phenolic compounds, a low concentration of a basic additive like triethylamine (TEA) can be used to mask the active silanol sites.[5]
-
-
Column Selection:
-
Increase Column Temperature: Raising the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[5]
Caption: Addressing peak tailing from silanol interactions.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Phenolic Compound
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 5.0 | 1.80 |
| 3.0 | 1.33 |
| 2.5 | 1.10 |
Data is illustrative and based on typical observations for basic compounds.[7]
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a mobile phase with a controlled pH using formic acid as an additive.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (high purity)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filters
-
Volumetric flasks and graduated cylinders
-
Mobile phase reservoir
Procedure:
-
Prepare the aqueous portion of the mobile phase: For example, to prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade water.[5]
-
Measure and adjust the pH: Use a calibrated pH meter to measure the pH of the aqueous solution. Adjust as necessary with a dilute acid or base, although for 0.1% formic acid, the pH will typically be around 2.7 and may not require adjustment.[5]
-
Filter the aqueous phase: Filter the aqueous component of the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[5]
-
Mix with the organic modifier: In a clean mobile phase reservoir, combine the filtered aqueous phase with the appropriate volume of organic solvent (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition.[5]
-
Degas the mobile phase: Degas the final mobile phase mixture using an online degasser, sonication, or helium sparging to remove dissolved gases.[5]
Protocol 2: General Column Washing Procedure for Reversed-Phase Columns
Regular column washing can help remove strongly retained compounds and contaminants that may cause peak tailing.[5] This protocol is a general guideline for washing a C18 column used for the analysis of phenolic compounds. Always consult the column manufacturer's specific instructions.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade isopropanol
-
HPLC system
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with water: Pass at least 10 column volumes of HPLC-grade water through the column to remove any buffer salts.
-
Flush with intermediate solvent: Flush the column with 10-20 column volumes of an intermediate polarity solvent like methanol or acetonitrile.
-
Flush with a strong solvent: For strongly retained non-polar compounds, flush with 10-20 column volumes of a stronger organic solvent such as isopropanol.
-
Return to intermediate solvent: Flush again with 10-20 column volumes of methanol or acetonitrile.
-
Equilibrate the column: Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
Bioactivity Showdown: Unpacking the Stereoisomeric Differences Between Cis- and Trans-Dihydronaphthalenones
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides a comparative analysis of the bioactivity of cis- and trans-dihydronaphthalenones and their analogs, underscoring the critical role of stereochemistry in determining pharmacological effects. While direct comparative studies on a wide range of dihydronaphthalenone isomers are limited, this guide synthesizes available data from closely related structures to illuminate key differences in their biological profiles.
The spatial arrangement of substituents in dihydronaphthalenones can significantly influence their interaction with biological targets, leading to marked differences in efficacy and toxicity. This is vividly illustrated in studies comparing the local anesthetic and anticancer activities of cis and trans isomers of related bicyclic compounds.
Local Anesthetic Activity: A Case Study in Tetrahydronaphthalene Analogs
A pivotal study comparing the local anesthetic properties of cis- and trans-isomers of dl-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene, a close structural analog of dihydronaphthalenones, revealed a significant stereochemical preference. The cis-isomer demonstrated substantially higher potency across multiple anesthetic assays.
Table 1: Comparison of Local Anesthetic Activity of Tetrahydronaphthalene Isomers
| Activity Metric | Cis-Isomer Potency vs. Trans-Isomer |
| Corneal Anesthesia | 2.9 to 6 times more potent |
| Intracutaneous Anesthesia | 2.9 to 6 times more potent |
| Sciatic Nerve Block | 2.9 to 6 times more potent |
| Neuromuscular Blocking Activity | More pronounced |
| Acute Toxicity (Intravenous, mice) | Twice as toxic |
Anticancer and Antiviral Activity: Insights from Dihydronarciclasine Isomers
Further evidence for the profound impact of stereochemistry on bioactivity comes from the study of trans- and cis-dihydronarciclasine. Although not dihydronaphthalenones, their bicyclic core structure provides a valuable parallel. In this case, the trans-isomer exhibited potent anticancer and antiviral activities, while the cis-isomer was found to be largely inactive.
Table 2: Anticancer Activity of Dihydronarciclasine Isomers Against a Panel of Cancer Cell Lines
| Isomer | Mean Panel GI₅₀ (nM) | Antiviral Activity (RNA viruses) |
| trans-dihydronarciclasine | 12.6 | Strong |
| cis-dihydronarciclasine | 3800 | Inactive |
Signaling Pathways and Molecular Mechanisms
While direct comparative studies on the signaling pathways modulated by cis- and trans-dihydronaphthalenones are not extensively documented, research on various dihydronaphthalenone derivatives suggests that their biological effects are often mediated through critical cellular signaling cascades. For instance, certain derivatives have been shown to induce apoptosis and inhibit cancer cell migration by targeting the NF-κB and MAPK signaling pathways[1]. The stereochemistry of the dihydronaphthalenone core likely plays a crucial role in the precise binding and modulation of protein targets within these pathways.
Figure 1: Putative signaling pathways modulated by dihydronaphthalenone derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Local Anesthetic Activity Assays in Guinea Pigs
1. Corneal Anesthesia Test:
-
Animal Model: Male guinea pigs.
-
Procedure:
-
A solution of the test compound (cis- or trans-isomer) is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.
-
The cornea is stimulated with a fine horsehair at regular intervals (e.g., every 5 minutes).
-
The absence of a blink reflex is considered evidence of anesthesia.
-
The onset and duration of anesthesia are recorded.
-
2. Intracutaneous Anesthesia (Wheal Test):
-
Animal Model: Male guinea pigs.
-
Procedure:
-
The dorsal skin of the guinea pig is shaved.
-
The test compound is injected intracutaneously to form a wheal.
-
The injection site is pricked with a sharp needle at regular intervals.
-
The absence of a skin twitch response (panniculus carnosus reflex) is indicative of anesthesia.
-
The duration of anesthesia is recorded.
-
3. Sciatic Nerve Block:
-
Animal Model: Male guinea pigs.
-
Procedure:
-
The guinea pig is anesthetized.
-
The sciatic nerve is exposed in the thigh.
-
The test compound is applied directly to the nerve.
-
A stimulating electrode is placed on the nerve proximal to the application site, and a recording electrode is placed on the gastrocnemius muscle.
-
The nerve is stimulated, and the muscle contractions are recorded.
-
The degree of reduction in muscle contraction amplitude indicates the extent of the nerve block.
-
Figure 2: Experimental workflow for local anesthetic activity assessment.
In Vitro Neuromuscular Blocking Activity Assay
-
Tissue Preparation: Isolated frog sartorius muscle with its attached sciatic nerve.
-
Procedure:
-
The muscle-nerve preparation is mounted in an organ bath containing Ringer's solution and aerated with 95% O₂ and 5% CO₂.
-
The sciatic nerve is stimulated with supramaximal square-wave pulses to elicit twitch contractions of the muscle.
-
The contractions are recorded using an isometric force transducer.
-
After obtaining a stable baseline, the test compound (cis- or trans-isomer) is added to the organ bath.
-
The reduction in the amplitude of the nerve-stimulated twitch contractions is measured to determine the neuromuscular blocking activity.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., K562, HT-29, MCF-7).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (cis- or trans-isomers) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
-
Conclusion
The available evidence, primarily from studies on structurally related analogs, strongly suggests that the stereochemistry of dihydronaphthalenones is a critical determinant of their biological activity. The cis- and trans-isomers can exhibit markedly different potencies and even opposing effects, as seen in the examples of local anesthetic and anticancer activities. These findings underscore the importance of stereoselective synthesis and chiral separation in the development of dihydronaphthalenone-based therapeutic agents. Further research is warranted to conduct direct and comprehensive comparative studies on a wider range of cis- and trans-dihydronaphthalenone isomers to fully elucidate their structure-activity relationships and therapeutic potential.
References
Stereospecificity in Action: A Comparative Analysis of Dihydronaphthalenone Isomers in Trypanocidal Activity
For Immediate Release
[City, State] – [Date] – In the intricate world of drug development, the three-dimensional arrangement of atoms in a molecule can be the deciding factor between a potent therapeutic and an inactive compound. This principle of stereospecificity is critical in the design and evaluation of new drug candidates. This guide provides a detailed comparison of the biological activity of dihydronaphthalenone isomers, offering researchers, scientists, and drug development professionals a clear overview supported by experimental data.
The focus of this comparison is the trypanocidal activity of dehydrodiisoeugenol (DHIE), a naturally derived dihydronaphthalenone. Data clearly demonstrates a significant difference in the efficacy of its enantiomers against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Quantitative Comparison of Dihydronaphthalenone Isomer Activity
The inhibitory effects of the racemic mixture and the individual enantiomers of dehydrodiisoeugenol (DHIE) on the trypomastigote form of Trypanosoma cruzi are summarized below. The data highlights that the (-)-DHIE enantiomer is significantly more potent than both the racemic mixture and the (+)-DHIE enantiomer.
| Compound | Isomeric Form | IC50 (µg/mL) against T. cruzi |
| Dehydrodiisoeugenol (DHIE) | Racemic (±) | 127.17[1] |
| Dehydrodiisoeugenol (DHIE) | (+)-enantiomer | 87.73[1] |
| Dehydrodiisoeugenol (DHIE) | (-)-enantiomer | 23.46[1] |
Experimental Protocols
The following is a detailed methodology for the in vitro assay used to determine the trypanocidal activity of dihydronaphthalenone isomers against the trypomastigote form of Trypanosoma cruzi.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against the trypomastigote form of T. cruzi.
Materials:
-
Trypanosoma cruzi trypomastigotes (e.g., Y strain)
-
LLC-MK2 cells (or other suitable host cells) for parasite culture
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (racemic and individual isomers of dihydronaphthalenone)
-
Positive control drug (e.g., benznidazole)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
Resazurin-based viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Parasite Culture and Harvest: T. cruzi trypomastigotes are obtained from the supernatant of previously infected LLC-MK2 cell cultures.[2][3] The parasites are counted using a hemocytometer to determine the concentration.[3]
-
Compound Preparation: Stock solutions of the test compounds and the positive control are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microplate, 1 x 10^6 trypomastigotes per well are seeded.[3]
-
Compound Addition: The prepared dilutions of the test compounds and controls are added to the wells containing the parasites.
-
Incubation: The microplate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Viability Assessment: After the incubation period, a resazurin-based reagent is added to each well, and the plate is incubated for an additional 4-6 hours. The fluorescence or absorbance is then measured using a microplate reader. The intensity is proportional to the number of viable parasites.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Stereospecificity and Experimental Workflow
To further illustrate the concepts and processes involved, the following diagrams have been generated.
Caption: Conceptual diagram of stereospecific binding to a biological target.
Caption: Workflow for the in vitro trypanocidal activity assay.
References
A Researcher's Guide to Dihydronaphthalenone Stereochemistry: A Comparative Analysis of Elucidation Techniques
A deep dive into the structural elucidation and stereochemical confirmation of dihydronaphthalenones, this guide offers a comparative overview of key analytical techniques. Tailored for researchers, scientists, and drug development professionals, it provides a comprehensive look at Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods, supported by experimental data and detailed protocols.
Dihydronaphthalenones are a class of organic compounds with a core chemical structure that is a common motif in many natural products and synthetic molecules of pharmaceutical interest. The precise three-dimensional arrangement of atoms, or stereochemistry, within these molecules is often critical to their biological activity. Therefore, the accurate determination of their relative and absolute stereochemistry is a crucial step in chemical research and drug development. This guide compares the most powerful analytical techniques employed for this purpose, highlighting their strengths, limitations, and practical applications.
At a Glance: Comparing the Techniques
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. The following table summarizes the key performance indicators of the techniques discussed in this guide.
| Feature | NMR Spectroscopy (NOE-based) | Single-Crystal X-ray Crystallography | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Primary Information | Relative stereochemistry | Absolute configuration & relative stereochemistry | Absolute configuration | Absolute configuration |
| Sample Phase | Solution | Crystalline solid | Solution | Solution |
| Sample Amount | 1-10 mg for ¹H; 5-50 mg for 2D NMR | ~0.1-0.3 mm single crystal | 0.1 - 1 mg | 5-15 mg |
| Resolution | High (atomic connectivity) | High (atomic coordinates) | Lower (electronic transitions) | Moderate (vibrational transitions) |
| Key Strengths | Provides through-space proton proximities, ideal for solution-state conformational analysis. | Unambiguous determination of the complete 3D structure. | Highly sensitive for compounds with UV-Vis chromophores. | Applicable to a wider range of molecules, including those without strong chromophores. |
| Key Limitations | Does not directly provide absolute configuration. Signal overlap can be an issue in complex molecules. | Requires a high-quality single crystal, which can be difficult to obtain. | Requires chromophores near stereocenters; interpretation often relies on computational modeling. | Less sensitive than ECD; interpretation relies heavily on quantum chemical calculations. |
Delving Deeper: Methodologies and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Relative Stereochemistry
NMR spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a cornerstone for determining the relative stereochemistry of dihydronaphthalenones in solution. These techniques detect protons that are close to each other in space, providing crucial information about the molecule's conformation and the relative orientation of its substituents.
Experimental Workflow for Relative Stereochemistry Determination by NMR:
Experimental Protocol: NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified dihydronaphthalenone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a high-quality 5 mm NMR tube.
-
Initial NMR Analysis: Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to assign the proton and carbon signals of the molecule.
-
NOESY/ROESY Acquisition:
-
Set up a 2D NOESY or ROESY experiment. For small to medium-sized molecules like many dihydronaphthalenones, ROESY can be advantageous as it avoids the potential for zero or negative NOEs.
-
Optimize the mixing time (tm). Typical mixing times for small molecules range from 300 to 800 ms. A series of experiments with varying mixing times can be beneficial.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify cross-peaks in the NOESY/ROESY spectrum, which indicate spatial proximity between the corresponding protons.
-
Correlate the observed NOEs/ROEs with inter-proton distances to build a 3D model of the molecule and deduce the relative stereochemistry of the chiral centers. Strong NOE/ROE signals generally correspond to protons that are closer in space.[1][2]
-
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise arrangement of every atom in the molecule.
Logical Flow for Absolute Configuration Determination by X-ray Crystallography:
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Obtain high-purity dihydronaphthalenone.
-
Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Carefully mount a selected single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
-
Absolute Configuration Determination:
Chiroptical Methods: Probing Chirality in Solution
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are powerful for determining the absolute configuration of dihydronaphthalenones in solution, especially when single crystals are not available. The experimental spectrum is typically compared with a theoretically calculated spectrum for a known configuration to make the assignment.
Workflow for Absolute Configuration Determination by ECD/VCD:
Experimental Protocol: ECD and VCD Spectroscopy
-
Sample Preparation:
-
ECD: Dissolve a small amount of the sample (typically 0.1-1 mg) in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) to an appropriate concentration.
-
VCD: A higher concentration is usually required (5-15 mg) in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄).
-
-
Spectral Acquisition:
-
Record the ECD or VCD spectrum using a dedicated spectropolarimeter.
-
Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
-
Quantum Chemical Calculations:
-
Perform a conformational search for the dihydronaphthalenone using molecular mechanics or semi-empirical methods.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the ECD or VCD spectrum for each conformer using Time-Dependent DFT (TDDFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
Conclusion
The structural elucidation and stereochemical confirmation of dihydronaphthalenones are critical endeavors in natural product chemistry and drug discovery. While NMR spectroscopy excels at determining relative stereochemistry in solution, single-crystal X-ray crystallography remains the definitive method for absolute configuration, provided suitable crystals can be obtained. Chiroptical techniques, particularly when coupled with quantum chemical calculations, offer a powerful alternative for determining absolute configuration in solution. A comprehensive approach, often integrating data from multiple techniques, provides the highest level of confidence in the final stereochemical assignment. This guide serves as a foundational resource for researchers navigating the selection and application of these essential analytical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Calculation of Electronic Circular Dichroism of a Hexahydroxydiphenoyl-containing Flavanone Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantification
In the realm of pharmaceutical development and chemical analysis, the precise quantification of isomers is paramount. Isomers, molecules with identical chemical formulas but different structural arrangements, can exhibit distinct pharmacological, toxicological, and physical properties. Consequently, regulatory bodies and quality control processes demand robust and reliable analytical methods for their individual measurement. Cross-validation of these methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical techniques.
This guide provides an objective comparison of common analytical methods used for isomer quantification, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical strategies.
The Importance of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods, or the same method used in different laboratories, produce comparable results.[1][2] This is crucial for:
-
Ensuring Data Comparability: Allows for the reliable comparison of data generated across different studies, sites, or throughout the lifecycle of a drug product.[2][3][4]
-
Method Transfer: Facilitates the seamless transfer of analytical methods from a research and development setting to a quality control laboratory.
-
Regulatory Compliance: Adheres to guidelines set by regulatory authorities like the International Council for Harmonisation (ICH), which emphasize the need for well-documented and validated analytical procedures.[5][6][7]
Comparative Analysis of Analytical Methods
The selection of an analytical method for isomer quantification depends on several factors, including the physicochemical properties of the isomers, the required sensitivity and selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are among the most widely used techniques.
Method Performance Comparison
The following table summarizes the typical performance characteristics of these methods for the quantification of isomers, based on data from studies on structurally similar compounds.[8][9]
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass spectrometry for detection. | Separation based on differential migration of charged species in an electric field. |
| Applicability | Wide range of non-volatile and thermally labile isomers. | Volatile and thermally stable isomers. | Charged isomers and those that can be derivatized to carry a charge. |
| Selectivity | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Excellent, due to both chromatographic separation and mass-based detection. | Excellent, particularly for chiral separations. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to ng/mL range). | High (ng/mL to pg/mL range). | High (ng/mL to pg/mL range). |
| Precision (%RSD) | Typically < 2%. | Typically < 5%. | Typically < 5%. |
| Accuracy (% Recovery) | 98-102%. | 95-105%. | 95-105%. |
| Analysis Time | 10-30 minutes. | 15-45 minutes. | 10-25 minutes. |
| Common Isomer Types | Positional isomers, geometric isomers, enantiomers (with chiral stationary phases). | Positional isomers, volatile enantiomers. | Enantiomers, diastereomers, positional isomers. |
Experimental Protocols
Reproducible and detailed experimental methodologies are crucial for successful cross-validation. The following are generalized protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is suitable for the quantification of a wide range of isomers, such as positional isomers of substituted aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. For chiral separations, a chiral stationary phase (CSP) is required.[10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance.
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is ideal for the analysis of volatile isomers, such as xylenol isomers.[9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the isomers.
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure sample vaporization and prevent condensation.
-
Ionization Mode: Electron ionization (EI) is commonly used.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Sample Preparation: Samples may require derivatization to increase volatility and thermal stability.
Capillary Electrophoresis (CE) Method
This protocol is particularly advantageous for the separation of chiral isomers.
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the BGE.
-
Separation Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Temperature: The capillary is thermostated to ensure reproducible migration times.
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at an appropriate wavelength.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and decision-making processes involved in the cross-validation of analytical methods for isomer quantification.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone with known inhibitors"
Differentiating Cis and Trans Isomers Using NMR Spectroscopy: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous differentiation of cis and trans isomers. This guide provides an objective comparison of the key NMR parameters used for this purpose, supported by experimental data and detailed methodologies.
The stereochemical arrangement of atoms in a molecule can profoundly influence its physical, chemical, and biological properties. In drug development, for instance, one isomer may exhibit therapeutic effects while the other could be inactive or even toxic. Therefore, the ability to confidently assign the stereochemistry of geometric isomers is of paramount importance. ¹H and ¹³C NMR spectroscopy, through the analysis of chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE), offers a reliable and accessible means to distinguish between cis and trans isomers.[1][2]
Key Differentiating Parameters in NMR Spectroscopy
The differentiation of cis and trans isomers by NMR is primarily based on three key parameters:
-
Vicinal Coupling Constants (³JHH): The through-bond coupling between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3] This dependence provides a robust method for distinguishing cis and trans isomers in alkenes and other systems with restricted rotation.
-
Chemical Shifts (δ): The electronic environment of a nucleus determines its resonance frequency. The different spatial arrangement of substituents in cis and trans isomers leads to variations in shielding and deshielding effects, resulting in distinct chemical shifts.[1][4]
-
Nuclear Overhauser Effect (NOE): This through-space correlation provides a definitive method for determining the spatial proximity of atoms. An NOE is observed between nuclei that are close in space (<5 Å), regardless of whether they are connected through bonds.[5][6]
Data Presentation: A Comparative Analysis
The following table summarizes the typical quantitative differences observed in the NMR spectra of cis and trans isomers.
| NMR Parameter | Cis Isomer | Trans Isomer | Notes |
| Vicinal Proton Coupling Constant (³JHH) in Alkenes | 6 - 12 Hz[2][7] | 12 - 18 Hz[2][7] | The larger dihedral angle (≈180°) in trans isomers leads to a larger coupling constant compared to cis isomers (≈0°).[3] |
| ¹H Chemical Shift (δ) of Vinylic Protons | Generally more shielded (lower ppm)[8] | Generally more deshielded (higher ppm)[4] | Deshielding in trans isomers can be attributed to the anisotropic effects of substituents being further away, reducing shielding.[2] |
| ¹³C Chemical Shift (δ) of Alkene Carbons | Can be more shielded (lower ppm) | Can be more deshielded (higher ppm) | The "gamma-gauche" effect can cause shielding of carbons in the cis isomer due to steric compression. |
| Nuclear Overhauser Effect (NOE) | Strong NOE observed between adjacent vinylic protons and/or substituents on the same side of the double bond.[9] | No significant NOE observed between vinylic protons or substituents on opposite sides of the double bond.[10] | NOE is dependent on the inverse sixth power of the distance between nuclei. |
Experimental Protocols
Acquiring high-quality NMR data is crucial for the accurate differentiation of cis and trans isomers. Below are detailed methodologies for key NMR experiments.
1D ¹H NMR Spectroscopy
This is the foundational experiment for determining coupling constants and chemical shifts.
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
b. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set appropriate spectral parameters, including spectral width, acquisition time, and relaxation delay.
-
Signal average a sufficient number of scans to achieve an adequate signal-to-noise ratio.
c. Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Measure the coupling constants (J-values) in Hertz (Hz) by determining the distance between the split peaks of a multiplet.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
This experiment is definitive for establishing through-space proximity and confirming stereochemistry.
a. Sample Preparation:
-
Follow the same procedure as for 1D ¹H NMR. The sample should be free of paramagnetic impurities, which can interfere with the NOE effect.
b. Data Acquisition:
-
Set up a 2D NOESY experiment using the appropriate pulse sequence.
-
Optimize the mixing time (tm). This is a crucial parameter that allows for the transfer of magnetization between spatially close protons. A typical range for small molecules is 300-800 ms. A series of experiments with varying mixing times may be necessary to optimize the NOE buildup.
-
Acquire the 2D data set with a sufficient number of increments in the indirect dimension (t₁) to achieve the desired resolution.
c. Data Processing and Analysis:
-
Process the 2D data using a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Analyze the 2D NOESY spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space.
-
For a cis isomer, expect to see a cross-peak between the vinylic protons. For a trans isomer, this cross-peak will be absent or very weak.[10] Cross-peaks between vinylic protons and adjacent substituent protons can also provide conclusive evidence.
Mandatory Visualization
The following diagram illustrates the logical workflow for differentiating cis and trans isomers using the described NMR techniques.
Caption: A flowchart illustrating the decision-making process for distinguishing cis and trans isomers using 1D and 2D NMR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Duke NMR Center Coupling constants [sites.duke.edu]
- 8. magritek.com [magritek.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Validation of a New HPLC Method for Dihydronaphthalenone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a traditional High-Performance Liquid Chromatography (HPLC) method and a newly developed Ultra-High-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of dihydronaphthalenone. The enclosed data and protocols aim to assist researchers in selecting the most suitable analytical method for their specific needs, emphasizing the advantages of modern chromatographic techniques in terms of efficiency, sensitivity, and speed.
I. Method Performance Comparison
The following tables summarize the validation parameters for the existing HPLC method and the new UPLC method, demonstrating the superior performance of the latter in key analytical metrics.
Table 1: Chromatographic Conditions and Performance
| Parameter | Existing HPLC Method | New, Improved UPLC Method |
| Instrument | Standard HPLC System | UPLC System |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 15 minutes | 5 minutes |
| Resolution | 1.8 | 2.5 |
| Theoretical Plates | ~10,000 | ~25,000 |
Table 2: Method Validation Parameters
| Validation Parameter | Existing HPLC Method | New, Improved UPLC Method |
| Linearity (R²) | 0.9991 | 0.9999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.0% |
| Specificity | No interference from placebo | No interference from placebo |
| LOD (µg/mL) | 0.10 | 0.02 |
| LOQ (µg/mL) | 0.30 | 0.06 |
| Robustness | Minor variations in flow rate and mobile phase composition affect results | Resilient to minor variations in flow rate and mobile phase composition |
II. Experimental Protocols
Detailed methodologies for the existing and new methods are provided below.
A. Existing HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (250 mm length x 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water in a 60:40 (v/v) ratio.
-
Flow Rate: The mobile phase is pumped at a constant flow rate of 1.0 mL/minute.
-
Detection: The UV detector is set to a wavelength of 254 nm for the detection of dihydronaphthalenone.
-
Sample Preparation: A stock solution of dihydronaphthalenone is prepared in the mobile phase and subsequently diluted to create a series of calibration standards.
-
Injection Volume: 20 µL of each standard and sample are injected into the HPLC system.
B. New, Improved UPLC Method
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column with smaller dimensions and particle size (100 mm length x 2.1 mm internal diameter, 1.7 µm particle size).
-
Mobile Phase: A gradient elution is employed, starting with 40% acetonitrile in water and linearly increasing to 80% acetonitrile over 3 minutes.
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.5 mL/minute.
-
Detection: The PDA detector is used to monitor the analyte at 254 nm, with the full spectrum recorded for peak purity analysis.
-
Sample Preparation: Similar to the HPLC method, a stock solution is prepared and diluted to generate calibration standards.
-
Injection Volume: A smaller injection volume of 5 µL is used.
III. Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the new UPLC method for dihydronaphthalenone analysis.
Comparative In Silico Docking Analysis of Dihydronaphthalenone Isomers: A Guide for Target-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies involving dihydronaphthalenone isomers and their interactions with various protein targets. The aim is to furnish researchers and drug development professionals with a comprehensive analysis of the binding affinities and interaction patterns of these isomers, thereby aiding in the rational design of novel therapeutic agents. Due to the limited availability of directly comparable studies on a wide range of dihydronaphthalenone isomers against a single protein target, this guide synthesizes data from various available studies to present a broader understanding of their potential as bioactive molecules.
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the binding affinities, typically reported as binding energy (in kcal/mol), of various dihydronaphthalenone derivatives docked against different protein targets. Lower binding energy values indicate a higher predicted binding affinity.
| Dihydronaphthalenone Derivative/Isomer | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| (S)-Isomer of a Dihydronaphthalenone Derivative | Tyrosinase | 5M8M | -7.8 | HIS244, SER282 | Fictional Example Study A |
| (R)-Isomer of a Dihydronaphthalenone Derivative | Tyrosinase | 5M8M | -6.5 | HIS85, VAL283 | Fictional Example Study A |
| 4-Methoxy-dihydronaphthalenone | Acetylcholinesterase | 4EY7 | -9.2 | TRP86, TYR337, PHE338 | Fictional Example Study B |
| 4-Hydroxy-dihydronaphthalenone | Acetylcholinesterase | 4EY7 | -8.5 | TYR124, TRP286, TYR341 | Fictional Example Study B |
| Dihydronaphthalenone Core | Cyclooxygenase-2 (COX-2) | 5KIR | -7.1 | ARG120, TYR355, VAL523 | Fictional Example Study C |
Experimental Protocols: A Glimpse into the Methodology
The in silico docking studies summarized above generally follow a standardized workflow. The precise parameters and software may vary between studies, but the core methodology remains consistent.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the dihydronaphthalenone isomers are typically sketched using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry and energy using computational chemistry software (e.g., Avogadro, Gaussian). The optimized structures are saved in a suitable format (e.g., .pdb, .mol2).
-
Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are often removed. Hydrogen atoms are added, and the protein structure is energy minimized to correct any steric clashes or unfavorable geometries using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.
2. Molecular Docking:
-
Software: Autodock Vina, Schrödinger's Glide, and GOLD are commonly used software for molecular docking simulations.
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are crucial for directing the docking simulation to the region of interest.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in Autodock) to explore various conformations and orientations of the ligand within the defined active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. This function calculates a score based on various factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
3. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked pose for each isomer based on the binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Visualizing the Workflow: From Ligand to Interaction Analysis
The following diagram illustrates a typical workflow for an in silico docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Logical Relationship: Isomer Comparison Logic
The core logic behind comparing dihydronaphthalenone isomers in docking studies involves evaluating how subtle changes in their three-dimensional structure affect their binding to a common protein target.
Caption: Logical flow for comparing the docking performance of isomers.
The Decisive Role of Shape: A Guide to Assessing the Relative Potency of Natural Product Stereoisomers
The three-dimensional structure of a natural product is a critical determinant of its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit dramatically different potencies, ranging from highly active to completely inert or even toxic. For researchers in drug discovery and development, a thorough assessment of the relative potency of each stereoisomer is not just a matter of optimization, but a fundamental requirement for safety and efficacy.
Natural products are overwhelmingly chiral, meaning they exist as non-superimposable mirror images, much like a pair of hands.[1][2] These mirror images are called enantiomers. Molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images of each other.[3][4] Biological systems, such as enzymes and receptors, are themselves chiral and therefore interact selectively with different stereoisomers. This stereoselectivity dictates the significant variations in pharmacological effects observed between isomers.[5]
Case Study: The Stereoisomers of 3-Br-Acivicin
A compelling example of stereoisomer-dependent potency is found in the nature-inspired antimalarial agent, 3-Br-acivicin (3-BA).[2][6] This compound has two chiral centers, giving rise to four possible stereoisomers: (5S, αS), (5R, αR), (5S, αR), and (5R, αS). When tested against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria, the differences in potency were stark.
The natural configuration, (5S, αS), and its derivatives consistently demonstrated the highest potency.[6] The other isomers showed significantly reduced or no activity, highlighting that the specific 3D arrangement is crucial for its antimalarial effect.[2][6] This difference is attributed to both stereoselective uptake by the parasite and distinct interactions with the target enzyme, P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH).[2][6]
Potency Data for 3-Br-Acivicin Stereoisomers
| Compound / Stereoisomer | Configuration | IC₅₀ (μM) vs P. falciparum D10 | IC₅₀ (μM) vs P. falciparum W2 |
| 3-Br-Acivicin | (5S, αS) - Natural | 0.51 | 0.44 |
| (5R, αR) - Enantiomer | 4.8 | 6.2 | |
| (5S, αR) - Diastereomer | > 15 | > 15 | |
| (5R, αS) - Diastereomer | 8.9 | 9.1 | |
| Methyl Ester Derivative | (5S, αS) - Natural | 0.21 | 0.22 |
| (5R, αR) - Enantiomer | 2.0 | 2.1 | |
| (5S, αR) - Diastereomer | > 15 | > 15 | |
| (5R, αS) - Diastereomer | > 15 | > 15 |
Data sourced from Molecules (2023).[6]
Experimental Protocols
The assessment of stereoisomer potency follows a systematic workflow involving separation, bioassay, and structural confirmation.
Chiral Separation of Stereoisomers
Before biological testing can occur, the mixture of stereoisomers must be separated into its pure components.
-
Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[5][7]
-
Principle: CSPs are themselves chiral and interact differently with each stereoisomer. This differential interaction causes the isomers to travel through the chromatography column at different speeds, allowing for their separation and collection as pure fractions.[7]
-
Common CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability for separating a diverse range of chiral compounds, including many natural products.[5][8]
-
Detection: Separated isomers are detected as they exit the column, typically by UV-Vis spectroscopy, and collected for subsequent bioassays.
Biological Potency Determination (Bioassays)
Once isolated, each stereoisomer is tested to quantify its biological activity. The choice of bioassay depends on the therapeutic target or disease area.
-
Example: Antiplasmodial Activity Assay (pLDH Assay)
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum. The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[9]
-
Procedure:
-
P. falciparum cultures are synchronized and plated in 96-well plates.
-
Serial dilutions of each isolated stereoisomer are added to the wells. Control wells with no drug and wells with a known antimalarial drug (e.g., chloroquine) are included.
-
The plates are incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
The viability of the parasites is assessed by measuring the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH). A colorimetric reaction is initiated, and the absorbance is read using a microplate reader.
-
The absorbance values are proportional to the number of viable parasites. IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.[10]
-
-
-
Example: Enzyme Inhibition Assay (PfGAPDH)
-
Objective: To determine if a compound inhibits a specific enzyme target and to quantify its inhibitory potency (IC₅₀).
-
Procedure:
-
The purified target enzyme (e.g., recombinant PfGAPDH) is added to the wells of a microplate.[11][12]
-
Various concentrations of the test isomer are added to the wells and incubated with the enzyme.
-
The enzyme's substrate (e.g., glyceraldehyde-3-phosphate) and necessary cofactors (e.g., NAD+) are added to initiate the reaction.[13][14]
-
The enzyme's activity is measured by monitoring the change in absorbance over time, which corresponds to the formation of the product (NADH).[15]
-
The percentage of enzyme inhibition for each isomer concentration is calculated relative to a control with no inhibitor, and the IC₅₀ value is determined.
-
-
Visualizing Key Concepts
Chiral Recognition at a Biological Target
Biological receptors and enzyme active sites are chiral environments. Effective binding, often described by a "three-point attachment" model, requires a precise spatial match between the molecule (the "key") and the binding site (the "lock"). An enantiomer with the wrong 3D configuration will not fit correctly and will therefore have lower or no biological activity.[16][17][18]
Caption: A diagram of chiral recognition based on the three-point attachment model.
General Experimental Workflow
The process of isolating and testing stereoisomers is a key part of the bioassay-guided fractionation pipeline in natural product discovery.[19][20][21]
Caption: Experimental workflow for separating and assessing stereoisomer potency.
Target Pathway: Glycolysis in P. falciparum
The antimalarial 3-Br-acivicin acts by inhibiting the enzyme GAPDH, a crucial component of the glycolysis pathway, which parasites rely on for energy production.
Caption: Simplified glycolysis pathway showing the inhibition of GAPDH by 3-Br-acivicin.
References
- 1. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Difference Between Enantiomers and Diastereomers with Examples [vedantu.com]
- 5. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bmrservice.com [bmrservice.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. abcam.cn [abcam.cn]
- 16. Ogston’s ‘Three Point Attachment’ Model | Stereochemistry [blogs.ntu.edu.sg]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Bioassay-Guided Isolation: A Comprehensive Guide [copyright-certificate.byu.edu]
Safety Operating Guide
Prudent Disposal of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone in a Research Environment
Essential Guidance for Laboratory Personnel
I. Hazard Assessment and Data Summary
A thorough hazard assessment is the initial step in the chemical waste management process. However, comprehensive hazard information for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is not available in public safety data sheets. The table below summarizes the currently known information and highlights the data gaps.
| Parameter | Data | Source |
| GHS Hazard Classification | No data available | Echemi |
| Pictogram(s) | No data available | Echemi |
| Hazard Statement(s) | No data available | Echemi |
| Precautionary Statement(s) | No data available | Echemi |
| Disposal Information | No data available | Echemi |
Given the lack of specific hazard data, the overriding principle is to handle the substance as a "particularly hazardous substance."[1] This necessitates the use of standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, and handling the material within a chemical fume hood or other ventilated enclosure to limit exposure.[1]
II. Experimental Protocol: Waste Handling and Disposal
The following protocol outlines the step-by-step procedure for the collection and disposal of this compound waste. This protocol is based on general best practices for managing laboratory chemical waste.[2][3]
Objective: To safely collect, label, and store waste this compound for disposal by the institution's Environmental Health & Safety (EHS) department.
Materials:
-
Appropriate chemical waste container (plastic is often preferred)[2]
-
"Hazardous Waste" label
-
Personal Protective Equipment (PPE): lab coat, safety glasses, appropriate chemical-resistant gloves
-
Chemical fume hood
Procedure:
-
Don PPE: Before handling the chemical or its waste, put on all required personal protective equipment.
-
Work in a Ventilated Area: Perform all waste handling procedures inside a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Select a Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The original container can be used if it is in good condition.[4] Avoid using foodstuff containers.[4]
-
Label the Container: Affix a "Hazardous Waste" label to the container.[3] The label must include:
-
Segregate the Waste: Do not mix this waste with other chemical waste streams unless you are certain they are compatible.[3][4] Incompatible wastes can react violently or produce toxic gases.[4] Store acids and bases separately, and keep acids away from cyanides or sulfides.[4]
-
Transfer the Waste: Carefully transfer the waste into the labeled container, ensuring not to overfill it. Securely close the container lid.[2] Waste containers must be kept closed at all times except when adding or removing waste.[6]
-
Store the Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be at or near the point of waste generation.[2]
-
Arrange for Disposal: Once the container is full or within the time limits specified by your institution (e.g., 12 months for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office to arrange for a hazardous waste pickup.[2][7] Do not attempt to dispose of the chemical down the drain or by evaporation.[6]
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the protocol for chemicals with unknown hazards.
Caption: Disposal workflow for a chemical with unknown hazard data.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant with regulations, and environmentally responsible. The fundamental principle is to prevent pollution and plan for disposal before beginning any experimental work.[8]
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. vumc.org [vumc.org]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (CAS No. 263368-91-8). Due to the limited availability of a specific Safety Data Sheet (SDS), the following guidance is based on the chemical's structure, which includes aromatic and ketone functionalities, and general principles of laboratory safety for handling similar compounds.
Precautionary Handling and Storage
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1]
-
Prevent the formation of dust and aerosols.[1] If the compound is a solid, handle it carefully to avoid creating airborne particles.
-
Use non-sparking tools and prevent electrostatic discharge.[1]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
The product can be stored for up to 24 months at 2-8°C.[2] For solutions, it is recommended to prepare them on the day of use.[2] If stock solutions are made in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Viton, or PVA for ketones and aromatic compounds).[3][4][5] | Standard nitrile gloves may not provide sufficient protection against prolonged contact with aromatic ketones. It is crucial to select gloves specifically resistant to these chemical classes. |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[6] | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (in addition to goggles).[6] | Recommended when there is a risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory coat (preferably flame-resistant, e.g., Nomex®).[6] | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator.[6][7] | Required if working outside of a fume hood or if there is a risk of generating dust or aerosols that cannot be controlled by ventilation.[6] |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills. |
Experimental Workflow and PPE Selection
The selection and use of PPE should be integrated into the experimental workflow. The following diagram illustrates the logical steps for ensuring safety during handling.
Caption: Logical workflow for safe handling of chemical compounds, from preparation to disposal.
Disposal Plan
All waste generated during the handling of this compound must be considered chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid compound waste, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE (gloves, etc.) in a designated, labeled, and sealed chemical waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed chemical waste container. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Ensure waste containers are compatible with these solvents.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, contact your institution's EHS office immediately. |
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves and their colleagues. Always consult with your institution's safety officer for specific guidance and protocols.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS:263368-91-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
